(4-Benzyl-piperidin-1-yl)-acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(17)11-15-8-6-13(7-9-15)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVANSUYXOOKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424643 | |
| Record name | (4-Benzyl-piperidin-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438634-64-1 | |
| Record name | (4-Benzyl-piperidin-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (4-Benzyl-piperidin-1-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and biological properties of (4-Benzyl-piperidin-1-yl)-acetic acid. Due to the limited availability of data for this specific compound, information from its isomer, 2-(1-Benzylpiperidin-4-yl)acetic acid, and other closely related piperidine derivatives is included to provide a broader context for its potential characteristics and applications. All data pertaining to related compounds is clearly indicated.
Chemical Identity and Properties
This compound is a piperidine derivative with a benzyl substituent at the 4-position and an acetic acid moiety attached to the piperidine nitrogen.
Table 1: General Chemical Information
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 438634-64-1 | |
| Molecular Formula | C₁₄H₁₉NO₂ | |
| Molecular Weight | 233.31 g/mol | |
| Canonical SMILES | C1C(CN(CC1)CC(=O)O)CC2=CC=CC=C2 |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Data not available | |
| Boiling Point | 378.0 ± 15.0 °C at 760 mmHg | Predicted for isomer 2-(1-Benzylpiperidin-4-yl)acetic acid[1] |
| Density | 1.1 ± 0.1 g/cm³ | Predicted for isomer 2-(1-Benzylpiperidin-4-yl)acetic acid[1] |
| Solubility | Soluble in polar solvents such as ethanol, methanol, and dimethyl sulfoxide | For isomer 2-(1-Benzylpiperidin-4-yl)acetic acid[1] |
| pKa | Data not available | |
| logP | Data not available |
Synthesis and Experimental Protocols
Representative Synthesis of a Related Compound: (1-benzyl-4-hydroxypiperidin-4-yl)acetic acid
A documented synthesis for a structurally similar compound, (1-benzyl-4-hydroxypiperidin-4-yl)acetic acid, provides insight into a potential synthetic strategy.
Experimental Protocol:
-
Lithium Diisopropylamide (LDA) Formation: A mixture of 2.12 g of diisopropylamine and 15 ml of tetrahydrofuran is stirred under an argon atmosphere at 0°C. To this solution, 14 ml of 1.5 M n-butyllithium is added over two minutes.
-
Enolate Formation: To the LDA solution at 0°C, 0.6 g of acetic acid is added. The mixture is stirred for five minutes at 20°C and then cooled to -70°C.
-
Aldol-type Reaction: A solution of 1.89 g of N-benzyl-4-piperidone in 4 ml of tetrahydrofuran is added to the reaction mixture.
-
Work-up and Extraction: The mixture is allowed to warm to room temperature and then poured into 50 ml of 1% sodium hydroxide. This mixture is extracted with three 50 ml portions of diethyl ether.
-
Purification: The aqueous phase is adjusted to pH 7.0 with 3 N hydrochloric acid and extracted with five 40 ml portions of dichloromethane. Evaporation of the dichloromethane affords (1-benzyl-4-hydroxypiperidin-4-yl)acetic acid.
Diagram 1: General Synthetic Workflow
Caption: A plausible synthetic workflow for this compound.
Biological Activity and Potential Signaling Pathways
Direct biological activity data for this compound is not currently available. However, its isomer, 2-(1-Benzylpiperidin-4-yl)acetic acid, has been identified as a potential sigma-1 receptor ligand.[2] The sigma-1 receptor is an intracellular chaperone protein implicated in a variety of cellular functions and is a target for therapeutic intervention in neurological disorders and other diseases.
Piperidine and piperazine derivatives are known to exhibit high affinity for sigma receptors, and this interaction is a focus of research for developing novel analgesics and treatments for neuropathic pain.[3][4] The piperidine moiety is considered a key structural element for dual histamine H3 and sigma-1 receptor activity in some classes of compounds.[5]
Hypothetical Signaling Pathway for a Sigma-1 Receptor Ligand
Should this compound or its analogs exhibit activity as sigma-1 receptor ligands, they could modulate downstream signaling pathways. The following diagram illustrates a generalized signaling cascade that can be influenced by sigma-1 receptor modulation.
Diagram 2: Potential Sigma-1 Receptor Signaling
Caption: A hypothetical signaling pathway for a sigma-1 receptor ligand.
Safety and Toxicity
Specific safety and toxicity data for this compound are not available. For the related compound, 2-(1-Benzylpiperidin-4-yl)acetic acid, it is advised to handle with appropriate protective equipment, such as gloves and safety glasses, to avoid skin and eye contact.[2] Inhalation and ingestion should also be avoided.[2] In case of accidental contact or ingestion, rinsing with plenty of water and seeking medical attention is recommended.[2]
General safety precautions for handling piperidine derivatives should be followed. These compounds may cause skin and eye irritation.
Spectral Data
No publicly available NMR, IR, or Mass Spectrometry data for this compound has been identified.
Conclusion
This compound is a piperidine derivative with limited characterization in the scientific literature. Based on the properties of its isomer and other related compounds, it is a polar molecule with potential biological activity, possibly as a sigma-1 receptor ligand. Further research is required to fully elucidate its chemical, physical, and biological properties, including its synthesis, spectral characteristics, and pharmacological profile. This guide serves as a summary of the currently available information and a starting point for future investigation by researchers and drug development professionals.
References
Elucidation of the Molecular Structure of (4-Benzyl-piperidin-1-yl)-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of (4-Benzyl-piperidin-1-yl)-acetic acid. Due to the limited availability of public experimental data for this specific molecule, this paper presents a proposed synthetic route and predicted spectroscopic data based on established chemical principles and spectral data of its precursors. This guide serves as a robust framework for researchers undertaking the synthesis and characterization of this and similar compounds.
Introduction
This compound is a substituted piperidine derivative. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide range of biological entities, including G-protein coupled receptors and ion channels. The incorporation of a benzyl group at the 4-position and an acetic acid moiety at the 1-position suggests potential for this molecule to interact with various biological targets, making its unambiguous structural verification a critical step in any research and development endeavor. This guide outlines the necessary steps for its synthesis and detailed structural analysis.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the N-alkylation of 4-benzylpiperidine with a haloacetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Benzylpiperidine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Lithium hydroxide (LiOH)
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Tetrahydrofuran (THF)
-
Water (H₂O)
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Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step 1: Synthesis of Ethyl (4-Benzyl-piperidin-1-yl)-acetate
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To a solution of 4-benzylpiperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
To this stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-benzyl-piperidin-1-yl)-acetate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Hydrolysis to this compound
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Dissolve the purified ethyl (4-benzyl-piperidin-1-yl)-acetate (1.0 eq) in a mixture of tetrahydrofuran and water (3:1).
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~5-6 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Structure Elucidation
The definitive confirmation of the synthesized compound's structure relies on a combination of spectroscopic techniques. Below are the predicted data for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the title compound. These predictions are based on the known spectral properties of 4-benzylpiperidine, piperidin-1-yl-acetic acid, and general spectroscopic principles.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | COOH |
| ~7.35-7.15 | m | 5H | Ar-H |
| ~3.50 | s | 2H | N-CH₂-COOH |
| ~3.00 | d | 2H | Piperidine H-2e, H-6e |
| ~2.60 | d | 2H | Ar-CH₂ |
| ~2.20 | t | 2H | Piperidine H-2a, H-6a |
| ~1.80 | m | 1H | Piperidine H-4 |
| ~1.70 | d | 2H | Piperidine H-3e, H-5e |
| ~1.40 | q | 2H | Piperidine H-3a, H-5a |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C=O (Carboxylic Acid) |
| ~140.0 | Ar-C (quaternary) |
| ~129.0 | Ar-CH |
| ~128.5 | Ar-CH |
| ~126.0 | Ar-CH |
| ~60.0 | N-CH₂-COOH |
| ~54.0 | Piperidine C-2, C-6 |
| ~43.0 | Ar-CH₂ |
| ~37.0 | Piperidine C-4 |
| ~32.0 | Piperidine C-3, C-5 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 3030 | Medium | Ar C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| 1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1600, 1495, 1450 | Medium | C=C stretch (Aromatic) |
| 1250 | Medium | C-O stretch |
| 740, 700 | Strong | Ar C-H bend (monosubstituted) |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Interpretation |
| 233 | [M]⁺ (Molecular Ion) |
| 174 | [M - COOH - H]⁺ |
| 142 | [M - CH₂COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key logical and experimental flows related to the study of this compound.
In-depth Technical Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Subject: Physicochemical Properties and Molecular Characteristics of (4-Benzyl-piperidin-1-yl)-acetic acid
This document provides a concise technical overview of the fundamental molecular properties of this compound, a compound of interest in synthetic and medicinal chemistry.
Molecular Weight and Formula
The key physicochemical data for this compound are summarized in the table below. This data is essential for a variety of experimental and analytical procedures, including stoichiometry calculations, preparation of solutions of known concentration, and interpretation of mass spectrometry data.
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| Monoisotopic Mass | 234.136827821 Da |
Table 1: Key Molecular Data for this compound.
The molecular weight is a critical parameter in all quantitative chemical work. It is calculated by summing the atomic weights of all atoms in the empirical formula. The monoisotopic mass, which is the mass of a molecule containing the most abundant isotope of each element, is particularly important in high-resolution mass spectrometry.
Logical Relationship of Molecular Weight Calculation
The calculation of molecular weight is a foundational concept in chemistry, based on the molecular formula of a compound and the atomic weights of its constituent elements. The logical flow for determining the molecular weight of this compound is illustrated in the diagram below.
(4-Benzyl-piperidin-1-yl)-acetic acid: A Technical Whitepaper on Theoretical Mechanisms of Action
Disclaimer: Direct experimental data on the mechanism of action for (4-Benzyl-piperidin-1-yl)-acetic acid is not extensively available in peer-reviewed literature. This document synthesizes information from structurally related compounds to propose theoretical mechanisms of action. The quantitative data, experimental protocols, and signaling pathways described herein are based on these related molecules and should be considered as a predictive framework for guiding future research on this compound.
Introduction
This compound is a derivative of 4-benzylpiperidine. While this specific molecule has not been the subject of extensive pharmacological investigation, the well-characterized activities of its structural components and close analogs allow for the formulation of several evidence-based theories regarding its potential mechanisms of action. This technical guide will explore these theoretical mechanisms, providing a framework for researchers, scientists, and drug development professionals. The primary proposed mechanisms are:
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Monoamine Releasing Agent and Monoamine Oxidase Inhibitor: Based on the known pharmacology of the 4-benzylpiperidine core.
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Sigma-1 Receptor Modulation: Inferred from the activity of its isomer, 2-(1-Benzylpiperidin-4-yl)acetic acid, and other N-benzylpiperidine derivatives.
This document will present the quantitative data available for these related compounds, detail the experimental protocols used to obtain such data, and provide visualizations of the relevant signaling pathways and experimental workflows.
Theory 1: Monoamine Releasing Agent and MAO Inhibitor
The core structure of this compound is 4-benzylpiperidine, a compound known to function as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin.[1][2] It also acts as a weak monoamine oxidase inhibitor (MAOI).[1] It is plausible that the addition of the acetic acid moiety at the 1-position of the piperidine ring could modulate these activities.
Data Presentation
The following tables summarize the quantitative data for the parent compound, 4-benzylpiperidine.
Table 1: Monoamine Releasing Activity of 4-Benzylpiperidine
| Monoamine | EC50 (nM) |
| Dopamine (DA) | 109 |
| Norepinephrine (NE) | 41.4 |
| Serotonin (5-HT) | 5,246 |
Data sourced from Wikipedia, citing Negus et al. (2009).[1]
Table 2: Monoamine Oxidase Inhibition by 4-Benzylpiperidine
| Enzyme | IC50 (µM) |
| MAO-A | 130 |
| MAO-B | 750 |
Data sourced from Wikipedia.[1]
Experimental Protocols
This protocol is a generalized procedure for determining the monoamine releasing capabilities of a test compound.
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Cell Culture: Human embryonic kidney (HEK293) cells are transfected with plasmids encoding for the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).
-
Radiolabeling: Transfected cells are incubated with a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the cells.
-
Wash Step: Excess radiolabel is removed by washing the cells with a suitable buffer.
-
Compound Incubation: The cells are then incubated with varying concentrations of the test compound, this compound.
-
Quantification of Release: The amount of radioactivity released from the cells into the supernatant is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that elicits a 50% maximal response (EC50) is calculated by fitting the data to a sigmoidal dose-response curve.
This protocol describes a common method for assessing the inhibitory potential of a compound against MAO-A and MAO-B.[3][4][5]
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Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.
-
Substrate: A non-selective substrate such as kynuramine is employed, which is converted by MAO to a fluorescent product, 4-hydroxyquinoline.
-
Inhibitor Incubation: The MAO enzymes are pre-incubated with a range of concentrations of the test compound.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence of the product is measured over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualization
Caption: Proposed action on a monoaminergic synapse.
Caption: Experimental workflow for MAO inhibition assay.
Theory 2: Sigma-1 Receptor Modulation
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[6][7][8][9] It is involved in the regulation of ion channels, cellular stress responses, and neuronal signaling.[10] The isomer of the title compound, 2-(1-Benzylpiperidin-4-yl)acetic acid, has been identified as a potential sigma-1 receptor ligand.[11] Furthermore, various N-benzylpiperidine derivatives have been synthesized and shown to have a high affinity for sigma-1 receptors.[12] This suggests that this compound may also interact with this receptor.
Data Presentation
The following table presents binding affinity data for a related N-benzylpiperidine compound.
Table 3: Sigma-1 Receptor Binding Affinity of a Related Compound
| Compound | Receptor | Ki (nM) |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 1.45 |
Data for a structurally related N-benzylpiperidine derivative, sourced from Molecules (2021).[13]
Experimental Protocols
This protocol outlines a radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor.[14][15]
-
Membrane Preparation: Membranes are prepared from tissues or cells known to express a high density of sigma-1 receptors (e.g., guinea pig liver).
-
Radioligand: A selective sigma-1 receptor radioligand, such as --INVALID-LINK---pentazocine, is used.
-
Competitive Binding: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: Proposed sigma-1 receptor signaling pathway.
Caption: Workflow for sigma-1 receptor binding assay.
Conclusion
While direct pharmacological data for this compound is scarce, the known activities of its structural analogs provide a strong basis for forming testable hypotheses about its mechanism of action. The theories presented in this whitepaper—modulation of monoaminergic systems and interaction with the sigma-1 receptor—represent promising avenues for future investigation. The experimental protocols and data from related compounds offer a clear roadmap for elucidating the pharmacological profile of this molecule. Such research will be crucial in determining its potential therapeutic applications.
References
- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 2. 4-Benzylpiperidine [medbox.iiab.me]
- 3. 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics [bio-protocol.org]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 8. labs.penchant.bio [labs.penchant.bio]
- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 11. 2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride | 99944-02-2 | ZDA94402 [biosynth.com]
- 12. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The N-Benzylpiperidine Core: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Application of N-Benzylpiperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The N-benzylpiperidine (N-BP) motif is a privileged structural scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its unique combination of a basic piperidine ring and a lipophilic benzyl group allows for critical interactions with a wide range of biological targets, leading to its prevalence in numerous approved drugs and clinical candidates.[1] This technical guide provides a comprehensive overview of the discovery and history of N-benzylpiperidine compounds, detailing their synthesis, key experimental findings, and their impact on modern drug development.
Discovery and Historical Perspective
While the precise first synthesis of the parent N-benzylpiperidine molecule is not easily traced in seminal, standalone publications, its emergence is intrinsically linked to the broader development of piperidine chemistry in the late 19th and early 20th centuries. The N-benzylation of piperidine is a fundamental transformation in organic chemistry, and early examples of this reaction likely appeared in the context of systematic studies on secondary amines.
The strategic importance of the N-benzylpiperidine scaffold in medicinal chemistry became evident with the exploration of synthetic analgesics and antihistamines in the mid-20th century. Researchers recognized that the N-benzyl group could significantly modulate the pharmacological properties of piperidine-containing molecules. This led to the systematic investigation of N-benzylpiperidine derivatives and the elucidation of crucial structure-activity relationships (SAR). A key aspect of the N-BP motif is its ability to engage in cation-π interactions with aromatic residues in protein binding sites, a feature that contributes significantly to the affinity and efficacy of many drugs.[2]
Physicochemical Properties
The fundamental N-benzylpiperidine structure possesses a unique combination of properties that contribute to its utility as a pharmacophore.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇N | [3] |
| Molecular Weight | 175.27 g/mol | [3] |
| Boiling Point | 120-123 °C at 9 mmHg | [4] |
| Density | 0.950 g/mL | [4] |
| pKa | ~9.0 | [3] |
Key Synthetic Methodologies
The synthesis of N-benzylpiperidine and its derivatives can be achieved through several reliable methods. The choice of a specific route often depends on the desired substitution pattern and the scale of the synthesis.
Reductive Amination of a Piperidone
A common and versatile method involves the reductive amination of a suitable piperidone precursor with a benzylamine.
Experimental Protocol: Synthesis of N-Benzyl-4-arylpiperidines
-
Reaction Setup: To a solution of a 4-arylpiperidone hydrochloride (1.0 eq) in a suitable solvent such as methanol or dichloroethane, is added a benzylamine derivative (1.1 eq) and a reducing agent, for instance, sodium triacetoxyborohydride (1.5 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a period of 12 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-benzylpiperidine derivative.
N-Alkylation of Piperidine
Direct N-alkylation of a pre-existing piperidine ring with a benzyl halide is another fundamental approach.
Experimental Protocol: Synthesis of 1-Benzylpiperidine
-
Reaction Setup: To a solution of piperidine (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide, is added a base, for example, potassium carbonate (1.5 eq), and a benzyl halide (e.g., benzyl bromide, 1.1 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 60-80 °C) for several hours until the starting material is consumed, as indicated by TLC or GC-MS.
-
Work-up and Purification: The reaction mixture is filtered to remove the inorganic salts, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.
References
Potential Therapeutic Targets of (4-Benzyl-piperidin-1-yl)-acetic acid and Related Compounds: A Technical Guide
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of a benzyl group at the 4-position and an acetic acid moiety at the 1-position of the piperidine ring suggests potential interactions with a range of biological targets. This technical guide will explore these potential targets by examining the structure-activity relationships of closely related analogs.
Core Structural Scaffolds and Their Known Biological Activities
The molecule (4-Benzyl-piperidin-1-yl)-acetic acid can be deconstructed into two key pharmacophores: the 4-benzylpiperidine core and the N-acetic acid piperidine moiety. The known biological activities of these components provide a foundation for predicting the potential therapeutic targets of the whole molecule.
4-Benzylpiperidine: A Modulator of Monoaminergic Systems
The parent compound, 4-benzylpiperidine, is known to act as a monoamine releasing agent with a preference for norepinephrine and dopamine over serotonin. It also exhibits weak monoamine oxidase (MAO) inhibitory activity.
Table 1: Pharmacological Data for 4-Benzylpiperidine
| Target | Assay | Value |
| Dopamine Transporter (DAT) | EC50 (release) | 109 nM |
| Norepinephrine Transporter (NET) | EC50 (release) | 41.4 nM |
| Serotonin Transporter (SERT) | EC50 (release) | 5,246 nM |
| Monoamine Oxidase A (MAO-A) | IC50 | 130 µM |
| Monoamine Oxidase B (MAO-B) | IC50 | 750 µM |
This profile suggests that derivatives of 4-benzylpiperidine could be investigated for conditions where modulation of dopamine and norepinephrine is beneficial, such as ADHD, depression, and certain neurodegenerative disorders.
N-Substituted Piperidine Derivatives: Targeting Neurological and Other Pathologies
The introduction of substituents on the piperidine nitrogen can significantly alter the pharmacological profile. For instance, N-benzyl piperidine derivatives have been explored as inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), targets relevant to Alzheimer's disease.[1]
Potential Therapeutic Targets
Based on the pharmacology of its structural analogs, this compound could potentially interact with the following targets:
-
Monoamine Transporters (DAT, NET): The 4-benzylpiperidine core suggests a high probability of interaction with these transporters, leading to the inhibition of dopamine and norepinephrine reuptake or their release.
-
Sigma Receptors (σ1 and σ2): The structurally similar compound, 2-(1-Benzylpiperidin-4-yl)acetic acid, is a known sigma-1 receptor ligand. Sigma receptors are implicated in a variety of neurological conditions, including pain, addiction, and psychiatric disorders.
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): The N-benzylpiperidine scaffold is a key component in some AChE inhibitors.[1] The acetic acid moiety could potentially enhance binding to the catalytic or peripheral anionic site of the enzyme.
-
NMDA Receptors: A derivative of 4-benzylpiperidine has shown NMDA antagonist activity, suggesting a potential role in neuroprotection.
Experimental Protocols
Detailed methodologies for assessing the activity of this compound at its potential targets are crucial for its pharmacological characterization.
Monoamine Transporter Release/Uptake Assays
Objective: To determine the potency and efficacy of the compound in inducing the release of or inhibiting the uptake of dopamine, norepinephrine, and serotonin.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.
-
Radioligand Uptake Assay:
-
Cells are plated in 96-well plates.
-
After 24 hours, the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.
-
The test compound is added at various concentrations, followed by the addition of a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).
-
The plates are incubated for a short period (e.g., 10 minutes) at 37°C.
-
Uptake is terminated by washing the cells with ice-cold KRH buffer.
-
Cells are lysed, and the radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by non-linear regression analysis.
-
-
Radioligand Release Assay:
-
Cells are preloaded with a radiolabeled substrate.
-
After washing, the test compound is added at various concentrations.
-
The supernatant is collected after a defined incubation period.
-
The amount of radioactivity released into the supernatant is quantified.
-
EC50 values for release are determined.
-
Sigma Receptor Binding Assays
Objective: To determine the binding affinity of the compound for sigma-1 and sigma-2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues known to express sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2).
-
Radioligand Binding:
-
Membranes are incubated with a specific radioligand (e.g., [+]-[3H]pentazocine for σ1, [3H]DTG for σ2) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma receptor ligand (e.g., haloperidol).
-
Incubation is carried out at 37°C for a specified time (e.g., 150 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Ki values are calculated using the Cheng-Prusoff equation.
-
Signaling Pathways and Logical Relationships
The potential therapeutic effects of this compound would be mediated through various signaling pathways, depending on the primary target engaged.
Caption: Potential signaling pathways modulated by this compound.
Caption: A generalized workflow for the preclinical evaluation of the lead compound.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a systematic analysis of its structural analogs provides a strong basis for predicting its potential pharmacological profile. The 4-benzylpiperidine core points towards the modulation of monoamine transporters, while the overall structure suggests possible interactions with sigma receptors and acetylcholinesterase. Further investigation through the experimental protocols outlined in this guide is necessary to elucidate the precise mechanism of action and therapeutic potential of this compound. This information will be invaluable for guiding future drug discovery and development efforts centered around this chemical scaffold.
References
literature review on substituted piperidine acetic acids
An In-depth Technical Guide on Substituted Piperidine Acetic Acids: Synthesis, Biological Activity, and Therapeutic Potential
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a vast number of pharmaceuticals and natural alkaloids.[1][2] This six-membered nitrogen-containing heterocycle offers a versatile, chemically stable, and conformationally flexible framework that can be strategically functionalized to modulate pharmacokinetic and pharmacodynamic properties.[1][3] The introduction of an acetic acid moiety to this ring system gives rise to substituted piperidine acetic acids, a class of compounds that has garnered significant attention for its diverse and potent biological activities.
These compounds serve as crucial pharmacophores, capable of mimicking endogenous ligands and interacting with a wide array of biological targets. Their applications span multiple therapeutic areas, including neurodegenerative diseases, metabolic disorders, and oncology.[2][4][5] This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of substituted piperidine acetic acids, intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategies
The construction of the substituted piperidine acetic acid core can be achieved through several synthetic routes, primarily involving the creation of the piperidine ring or the modification of a pre-existing one.
-
Hydrogenation of Pyridine Precursors: A prevalent method for synthesizing the piperidine ring is the catalytic hydrogenation of substituted pyridine precursors.[6] This approach is robust and allows for the introduction of various substituents on the aromatic ring prior to reduction. Catalysts such as nickel, rhodium, or ruthenium are often employed under varying conditions of temperature and pressure to achieve high yields and, in some cases, specific stereoselectivity.[1]
-
Intramolecular Cyclization: Various intramolecular cyclization strategies are used to form the piperidine ring. These can include reductive amination, radical-mediated cyclizations of amino-aldehydes, and annulation reactions.[1] For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can generate the piperidine core through an acid-mediated cascade that forms an iminium ion, which is subsequently reduced.[1]
-
Multi-component Reactions: One-pot, multi-component reactions offer an efficient route to highly functionalized piperidines. For example, the reaction of β-keto esters, aromatic aldehydes, and various amines in an acetic acid medium can proceed smoothly without an additional catalyst to generate the corresponding piperidine products in good yields.[7]
-
Modification of Existing Scaffolds: Functionalization of pre-synthesized piperidine rings is another common strategy. This can involve N-alkylation or acylation to introduce diverse side chains, or modification of substituents on the carbon framework of the ring.
Biological Activities and Therapeutic Applications
Substituted piperidine acetic acids have been investigated for a multitude of biological activities, demonstrating their potential as versatile therapeutic agents.
Modulation of the GABAergic System
Many piperidine acetic acid derivatives are structurally analogous to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[8][9] They can interact with GABA receptors (GABA-A, GABA-B) or GABA transporters (GATs).[8][10]
-
(RS)-Piperidine-3-carboxylic acid (Nipecotic acid) and its derivatives are well-known inhibitors of GABA uptake, which increases the concentration of GABA in the synaptic cleft and enhances inhibitory neurotransmission.[10][11]
-
Piperidine-4-carboxylic acid (Isonipecotic acid) and its analogues can act as GABA receptor agonists.[10]
-
The position and nature of substituents are critical. Hydroxy- and amino-substituted derivatives have shown varying affinities for GABA receptors and the neuronal GABA uptake system.[10] For example, (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid interacts selectively with GABA receptors, while other isomers act as weak GABA uptake inhibitors.[10]
γ-Secretase Modulation for Alzheimer's Disease
A significant area of research is the development of piperidine acetic acids as γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease.[1][12] γ-secretase is an enzyme complex that cleaves the amyloid precursor protein (APP), producing amyloid-beta (Aβ) peptides. The Aβ42 isoform is particularly prone to aggregation and is a primary component of the amyloid plaques found in Alzheimer's patients.[13]
Piperidine acetic acid-based GSMs do not inhibit the enzyme but allosterically modulate its activity to favor the production of shorter, less amyloidogenic Aβ peptides over Aβ42.[13][14] These GSMs have been shown to bind directly to Presenilin-1 (PS1), a catalytic subunit of the γ-secretase complex.[14][15] Fluorinated piperidine acetic acids, in particular, have demonstrated selective lowering of Aβ42 in vivo without affecting the processing of other γ-secretase substrates like Notch, which is crucial for avoiding mechanism-based toxicity.[12]
Anticancer and Antiproliferative Activity
The piperidine scaffold is present in numerous anticancer agents.[2] Substituted piperidine derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, including lung (A549), breast (MCF7), prostate (PC-3), renal (786-0), and colon (HT29) cancer cells.[16][17][18] The mechanism of action can vary, but some derivatives have been shown to interact with DNA or inhibit key cellular proteins.[16] For instance, certain tetramethylpiperidine-substituted phenazines showed potent activity against multidrug-resistant cell lines, suggesting they may be useful in treating intrinsically resistant cancers.[19]
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
PPARs (α, β/δ, and γ) are nuclear receptors that play key roles in regulating lipid and glucose metabolism.[20] Substituted piperidine carboxylic acids have been designed as potent dual PPARα/γ agonists, which could be beneficial for treating type 2 diabetes and dyslipidemia.[20] The structural design often includes an acidic head (the carboxylic acid), a central piperidine ring, and a lipophilic tail to interact with the ligand-binding domain of the PPARs. Several piperine derivatives, which contain a piperidine moiety, have also been identified as potential PPARγ agonists.[21]
Data Presentation: Biological Activity
The following tables summarize quantitative data for various substituted piperidine derivatives across different biological targets.
Table 1: Anticancer Activity of Selected Piperidine Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Highly Functionalized Piperidine | Prostate (PC-3) | GI₅₀ | 6.3 µg/mL | [16] |
| Highly Functionalized Piperidine | Renal (786-0) | GI₅₀ | 0.4 µg/mL | [16] |
| Highly Functionalized Piperidine | Colon (HT29) | GI₅₀ | 4.1 µg/mL | [16] |
| Highly Functionalized Piperidine | Ovarian (NCI/ADR-RES) | GI₅₀ | 17.5 µg/mL | [16] |
| TMP-substituted Phenazine (B3962) | Mean (multiple lines) | IC₅₀ | 0.36 µg/mL | [19] |
| TMP-substituted Phenazine (B4125) | Mean (multiple lines) | IC₅₀ | 0.48 µg/mL | [19] |
| Unspecified Piperidine Complex | Lung (A549) | IC₅₀ | 32.43 µM |[17][22] |
GI₅₀: Concentration for 50% growth inhibition; IC₅₀: Concentration for 50% inhibitory effect; TMP: Tetramethylpiperidine.
Table 2: PPARγ Agonist Activity of Piperine Derivatives
| Compound ID | Target | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Rosiglitazone (Control) | PPARγ | IC₅₀ | 5.61 | [21] |
| Piperine | PPARγ | IC₅₀ | 18.35 | [21] |
| Compound 2a | PPARγ | IC₅₀ | 2.43 | [21] |
| Compound 2t | PPARγ | IC₅₀ | 1.03 | [21] |
| Compound 3d | PPARγ | IC₅₀ | 79.32 |[21] |
IC₅₀ values were determined using a fluorescence polarization (FP)-based ligand screening assay.
Table 3: Activity of Piperidine Derivatives on GABAergic System
| Compound | Target System | Activity | Observation | Reference |
|---|---|---|---|---|
| Nipecotic Acid | GABA Uptake | Inhibitor | Known GABA uptake inhibitor | [10][11] |
| Isonipecotic Acid | GABA Receptors | Agonist | Known GABA receptor agonist | [10] |
| (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid | GABA Receptors | Selective Interaction | Less effective than isonipecotic acid | [10] |
| (3RS,4RS)-4-hydroxypiperidine-3-carboxylic acid | GABA Uptake | Weak Inhibitor | Much weaker than nipecotic acid | [10] |
| (3RS,5SR)-5-acetamidopiperidine-3-carboxylic acid | GABA Uptake | Weak Inhibitor | Much weaker than nipecotic acid |[10] |
Experimental Protocols
Protocol: General Synthesis of Highly Functionalized Piperidines
This protocol is based on a one-pot, five-component reaction using acetic acid as the medium.[7]
-
Reaction Setup: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), a β-keto ester (e.g., ethyl acetoacetate, 1 mmol), and an amine (e.g., aniline, 2 mmol).
-
Solvent Addition: Add glacial acetic acid (5 mL) to the mixture. Acetic acid serves as both the solvent and a catalyst.[7]
-
Reaction Conditions: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 60-80 °C) for a specified period (typically several hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Product Precipitation: Upon completion, the highly substituted piperidine product often precipitates out of the acetic acid solution.[7]
-
Workup and Purification: Cool the reaction mixture. If a precipitate has formed, collect the solid product by filtration. Wash the solid with cold water or a suitable solvent (e.g., ethanol) to remove residual acetic acid and unreacted starting materials.
-
Recrystallization: If necessary, purify the crude product further by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product with high purity.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR).
Protocol: In Vitro [³H]GABA Uptake Inhibition Assay
This protocol describes a method to evaluate the ability of test compounds to inhibit GABA transporters (GATs) using radiolabeled GABA.[23][24][25]
-
Cell Culture: Use human embryonic kidney cells (HEK-293) stably expressing one of the mouse GABA transporter subtypes (mGAT1, mGAT2, mGAT3, or mGAT4). Culture the cells in appropriate media and plate them in 96-well, poly-D-lysine-coated plates approximately 24 hours before the assay.[23][25]
-
Preparation of Solutions:
-
Uptake Buffer: Prepare a buffer containing 10 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, and 10 mM D-glucose.[25]
-
Test Compounds: Prepare stock solutions of the substituted piperidine acetic acid derivatives in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in the uptake buffer.
-
Radioligand Solution: Prepare a solution containing [³H]GABA and unlabeled GABA in uptake buffer. The final concentration of [³H]GABA is typically in the low nanomolar range.
-
-
Assay Procedure:
-
Wash the cells twice with the uptake buffer.[25]
-
Add the test compounds at various concentrations (or a single screening concentration, e.g., 100 µM) to the wells.[23] For control wells, add buffer only (total uptake) or a known potent inhibitor like tiagabine (non-specific uptake).
-
Initiate the uptake by adding the [³H]GABA solution to all wells.
-
Incubate the plate at room temperature for a short period (e.g., 8-10 minutes).[25]
-
-
Termination and Scintillation Counting:
-
Terminate the uptake by rapidly washing the cells multiple times with ice-cold uptake buffer to remove free radioligand.
-
Lyse the cells using a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter (e.g., a Microbeta plate reader).[25]
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[23]
-
Mandatory Visualizations
Caption: A typical workflow for drug discovery involving substituted piperidine acetic acids.
Caption: γ-Secretase modulation by piperidine acetic acid derivatives in Alzheimer's disease.
Caption: Structure-Activity Relationship (SAR) for GABA uptake inhibitors based on Nipecotic Acid.
Conclusion
Substituted piperidine acetic acids represent a highly valuable and versatile chemical scaffold in modern drug discovery. Their synthetic accessibility allows for extensive structural diversification, leading to compounds with finely tuned activities against a range of important biological targets. The proven success of this class in modulating complex systems like the GABAergic pathway and the γ-secretase enzyme complex highlights their therapeutic potential. Furthermore, emerging evidence of their efficacy in oncology and metabolic diseases continues to broaden their scope. Future research will likely focus on optimizing the pharmacokinetic profiles of these compounds, exploring novel substitution patterns, and elucidating their mechanisms of action in greater detail to develop next-generation therapeutics for a variety of challenging diseases.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABA analogue - Wikipedia [en.wikipedia.org]
- 10. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorinated piperidine acetic acids as gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperidine acetic acid based γ-secretase modulators directly bind to Presenilin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Piperidine Acetic Acid Based γ-Secretase Modulators Directly Bind to Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nwmedj.org [nwmedj.org]
- 18. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4-Benzyl-piperidin-1-yl)-acetic Acid and its Analogues for Researchers and Drug Development Professionals
Abstract
(4-Benzyl-piperidin-1-yl)-acetic acid and its structural analogues represent a class of compounds with significant potential in neuropharmacology and other therapeutic areas. The core structure, featuring a piperidine ring N-substituted with an acetic acid moiety and bearing a 4-benzyl group, serves as a versatile scaffold for modulation of various biological targets. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and experimental methodologies related to this compound and its analogues. Particular focus is given to their roles as GABAergic modulators and sigma receptor ligands. All quantitative data from cited studies on analogous compounds are presented in structured tables for comparative analysis. Detailed experimental protocols for synthesis and biological assays are provided to facilitate further research and development.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for designing ligands for a variety of receptors and enzymes. The incorporation of a benzyl group at the 4-position and an acetic acid moiety at the 1-position of the piperidine ring introduces key pharmacophoric features that can influence potency, selectivity, and pharmacokinetic properties.
Analogues of this compound have been investigated for their activity at several important central nervous system (CNS) targets, including:
-
GABA Transporters (GATs): As inhibitors of GABA uptake, these compounds can potentiate GABAergic neurotransmission, a mechanism relevant to the treatment of epilepsy, anxiety, and neuropathic pain.
-
Sigma Receptors (σR): These enigmatic receptors are implicated in a wide range of cellular functions and are targets for the development of novel antipsychotics, anxiolytics, and anticancer agents.
This guide aims to consolidate the available scientific information on this class of compounds to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
Synthesis of this compound and Analogues
While a specific, detailed synthesis protocol for this compound is not extensively reported in the literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and published methods for analogous structures. The most straightforward approach involves the N-alkylation of 4-benzylpiperidine with a suitable two-carbon electrophile bearing a carboxylate or a precursor group.
Proposed Synthetic Pathway
The proposed synthesis of this compound proceeds via a two-step sequence starting from the commercially available 4-benzylpiperidine.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl (4-benzyl-piperidin-1-yl)-acetate
-
To a stirred solution of 4-benzylpiperidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a weak base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl (4-benzyl-piperidin-1-yl)-acetate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl (4-benzyl-piperidin-1-yl)-acetate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide (NaOH, 3.0 eq) or lithium hydroxide (LiOH, 3.0 eq).
-
Stir the mixture at room temperature or gently heat to 40-50 °C until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 5-6 with a suitable acid, such as 1M hydrochloric acid (HCl).
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Biological Activities of Analogous Compounds
Direct biological data for this compound is scarce in publicly available literature. However, the biological activities of structurally related piperidine and piperazine analogues provide valuable insights into its potential pharmacological profile.
GABAergic Activity
Piperidine-based acetic acid derivatives are known to interact with the GABAergic system, primarily by inhibiting GABA transporters (GATs). This inhibition leads to an increase in the synaptic concentration of GABA, enhancing inhibitory neurotransmission.
Table 1: GABA Uptake Inhibition by Piperidine and Pyrrolidine Acetic Acid Analogues
| Compound/Analogue | Target | Activity (IC₅₀) | Reference |
| N-alkylated 4-hydroxypyrrolidine-2-acetic acid derivatives | GAT-1 | 5.1 µM, 6.6 µM, 9.4 µM | [1] |
| N-alkylated 4-hydroxypyrrolidine-2-carboxylic acid derivatives | GAT-3 | 19.9 µM | [1] |
| Nipecotic acid derivatives | GATs | Varies with substitution | [2] |
| Guvacine derivatives | GATs | Varies with substitution | [2] |
Note: Data presented is for analogous compounds to indicate the potential for GABAergic activity. Specific data for this compound is not available.
Sigma Receptor Ligand Activity
The 1-benzylpiperidine scaffold is a well-established pharmacophore for sigma receptors. Analogues of this compound have been shown to bind with high affinity to both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
Table 2: Sigma Receptor Binding Affinities of 1-Benzylpiperidine Analogues
| Compound/Analogue | Target | Activity (Kᵢ) | Reference |
| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | σ₁ | 4.6 nM | |
| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | σ₂ | 56 nM | |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ₁ | 1.45 nM | [3] |
Note: The data highlights the high affinity of the 1-benzylpiperidine moiety for sigma receptors.
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the biological activity of this compound and its analogues, based on methodologies described in the literature for similar compounds.
GABA Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.
Caption: Workflow for a typical GABA uptake inhibition assay.
Protocol:
-
Cell Culture: Maintain cell lines stably expressing the desired GABA transporter subtype (e.g., GAT-1, GAT-2, GAT-3, or GAT-4) in appropriate culture medium.
-
Assay Preparation: Plate the cells in a suitable format (e.g., 96-well plates) and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with an appropriate assay buffer. Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37 °C).
-
GABA Uptake: Initiate the uptake by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) and continue the incubation for a short period (e.g., 5-10 minutes).
-
Termination: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.
-
Quantification: Lyse the cells and measure the amount of intracellular [³H]GABA using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Sigma Receptor Binding Assay
This assay determines the affinity of a compound for sigma receptors by measuring its ability to displace a radiolabeled ligand from the receptor.
Caption: Workflow for a competitive sigma receptor binding assay.
Protocol:
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in sigma receptors (e.g., guinea pig brain) or from cell lines overexpressing the desired sigma receptor subtype.
-
Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine for σ₁ or [³H]-DTG for both σ₁ and σ₂) and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25 °C).
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound. Calculate the IC₅₀ value from the dose-response curve and then derive the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Signaling Pathways
Modulation of GABAergic Neurotransmission
This compound analogues that inhibit GABA transporters (GATs) can significantly impact synaptic transmission. By blocking the reuptake of GABA from the synaptic cleft, these compounds increase the concentration and prolong the action of GABA at its receptors (GABA-A and GABA-B), leading to enhanced inhibitory signaling.
Caption: Signaling pathway of GABA uptake inhibition.
Sigma Receptor Modulation
The precise signaling mechanisms of sigma receptors are still under intense investigation. They are known to be intracellular chaperone proteins that can modulate a variety of downstream effectors, including ion channels, G-protein coupled receptors, and lipid signaling pathways. Ligands for sigma receptors can act as agonists or antagonists, leading to diverse cellular responses.
Caption: Simplified overview of sigma receptor signaling.
Conclusion
This compound and its analogues constitute a promising class of compounds with the potential to modulate key targets in the central nervous system. The synthetic accessibility of this scaffold, combined with the significant biological activities observed for its analogues, warrants further investigation. This technical guide provides a foundational resource for researchers to design and synthesize novel derivatives, conduct comprehensive biological evaluations, and ultimately explore the therapeutic potential of this chemical series. Future work should focus on obtaining specific biological data for this compound and elucidating the structure-activity relationships within this class of compounds to optimize potency, selectivity, and pharmacokinetic profiles for desired therapeutic applications.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. (4-Benzyl-piperazin-1-yl)-acetic acid | C13H18N2O2 | CID 1402890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocols for Benzyl-Piperidine Acetic Acid Isomers
This document provides detailed application notes and protocols for the synthesis of two isomers of benzyl-piperidine acetic acid: (4-Benzyl-piperidin-1-yl)-acetic acid and 2-(1-Benzylpiperidin-4-yl)-acetic acid. These compounds serve as valuable building blocks in medicinal chemistry and drug development. The protocols are intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Data of Key Compounds
A summary of the key physical and chemical properties of the starting materials and the final products is provided in the table below for easy reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| Protocol 1 Starting Materials | |||||
| 4-Benzylpiperidine | C₁₂H₁₇N | 175.27 | 279 | 0.997 | 31252-42-3[1][2] |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 159 | 1.506 | 105-36-2[3][4][5] |
| Protocol 1 Product | |||||
| This compound | C₁₄H₁₉NO₂ | 233.31 | Not available | Not available | Not available |
| Protocol 2 Starting Material | |||||
| 1-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.25 | 134 (at 7 mmHg) | 1.021 | 3612-20-2[6] |
| Protocol 2 Product | |||||
| 2-(1-Benzylpiperidin-4-yl)acetic acid | C₁₄H₁₉NO₂ | 233.31 | 378.0 ± 15.0 | 1.1 ± 0.1 | 130927-83-2[7] |
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound starting from 4-benzylpiperidine. The first step involves the N-alkylation of 4-benzylpiperidine with ethyl bromoacetate to form the corresponding ester. The second step is the hydrolysis of the ester to yield the final carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl (4-benzylpiperidin-1-yl)acetate
-
To a solution of 4-benzylpiperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid base.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-benzylpiperidin-1-yl)acetate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl (4-benzylpiperidin-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add a base such as sodium hydroxide or lithium hydroxide (2.0 eq) to the solution.
-
Stir the mixture at room temperature or gently heat to 40-50 °C and monitor the hydrolysis by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to a pH of approximately 4-5 with a dilute acid (e.g., 1N HCl).
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis of 2-(1-Benzylpiperidin-4-yl)acetic acid
This protocol outlines a potential multi-step synthesis for 2-(1-Benzylpiperidin-4-yl)acetic acid, commencing with 1-benzyl-4-piperidone. This route involves a Darzens condensation to form an epoxide, followed by rearrangement and oxidation to yield the target carboxylic acid.
Experimental Protocol
Step 1: Darzens Condensation to form Ethyl 3-(1-benzylpiperidin-4-ylidene)glycidate
-
In a reaction vessel, prepare a solution of 1-benzyl-4-piperidone (1.0 eq) and ethyl chloroacetate (1.2 eq) in a suitable solvent like benzene or toluene.
-
Cool the solution in an ice bath.
-
Slowly add a strong base, such as sodium ethoxide or potassium tert-butoxide (1.2 eq), while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by carefully adding cold water.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.
Step 2: Rearrangement and Decarboxylation to form (1-Benzylpiperidin-4-yl)acetaldehyde
-
The crude epoxide can be hydrolyzed and decarboxylated under acidic or basic conditions. For instance, refluxing the epoxide in a mixture of ethanol and aqueous sodium hydroxide, followed by acidification, can yield the corresponding aldehyde.
-
Alternatively, treatment with a Lewis acid may facilitate the rearrangement to the aldehyde.
-
The resulting aldehyde should be purified, for example, by column chromatography.
Step 3: Oxidation to 2-(1-Benzylpiperidin-4-yl)acetic acid
-
Dissolve the purified (1-benzylpiperidin-4-yl)acetaldehyde (1.0 eq) in a suitable solvent like acetone or a mixture of tert-butanol and water.
-
Add an oxidizing agent such as Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work up the reaction accordingly. For Jones oxidation, the excess oxidant is quenched with isopropanol, and the product is extracted. For KMnO₄ oxidation, the manganese dioxide byproduct is filtered off.
-
After extraction and drying, the solvent is removed to yield the crude 2-(1-Benzylpiperidin-4-yl)acetic acid.
-
The final product can be purified by recrystallization or column chromatography.
References
- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 2. 4-Benzylpiperidine | 31252-42-3 | FB52865 | Biosynth [biosynth.com]
- 3. Ethyl bromoacetate | 105-36-2 [chemicalbook.com]
- 4. Odczynnikowy bromooctan etylu, 98 105-36-2 [sigmaaldrich.com]
- 5. Ethyl bromoacetate reagent grade, 98 105-36-2 [sigmaaldrich.com]
- 6. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]
- 7. biosynce.com [biosynce.com]
Enantiopure Synthesis of (R)-(-)-Phenylpiperidin-1-yl-acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid. The primary method detailed herein is the synthesis starting from the readily available chiral building block, (R)-(-)-α-phenylglycine. This approach ensures the retention of stereochemical integrity, providing the target compound with high enantiomeric purity. The protocols provided are based on established and peer-reviewed methodologies, offering a reliable route for obtaining this valuable chiral molecule for applications in pharmaceutical research and development.
Introduction
(R)-(-)-Phenylpiperidin-1-yl-acetic acid is a chiral carboxylic acid that serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its stereochemistry is often crucial for the desired biological activity and pharmacokinetic profile of the final drug substance. Therefore, access to enantiomerically pure forms of this molecule is of significant importance. The following sections detail a robust and reproducible method for the enantiopure synthesis of the (R)-enantiomer.
Synthesis Pathway
The synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid can be efficiently achieved from (R)-(-)-α-phenylglycine.[1] This method involves the reductive amination of the α-amino acid with 1,5-dibromopentane in the presence of a base. This one-pot reaction forms the piperidine ring system while retaining the stereochemistry at the α-carbon.
Figure 1. Synthetic workflow for (R)-(-)-phenylpiperidin-1-yl-acetic acid.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid from (R)-(-)-α-phenylglycine as reported in the literature.
| Parameter | Value | Reference |
| Starting Material | (R)-(-)-α-Phenylglycine | [1] |
| Yield | 55% | [1] |
| Melting Point | 175-177 °C | [1] |
| Specific Rotation [α]D | -85.0 (c 1, MeOH) | [1] |
| Enantiomeric Purity | Enantiopure | [1] |
Experimental Protocol
This protocol is adapted from the synthesis described by Gnecco, D., et al.[1]
Materials:
-
(R)-(-)-α-Phenylglycine
-
1,5-Dibromopentane
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl)
-
Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
-
Rotary evaporator
-
Melting point apparatus
-
Polarimeter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (R)-(-)-α-phenylglycine (1.0 eq) and potassium carbonate (3.0 eq) in a mixture of methanol and water.
-
Addition of Alkylating Agent: To the stirred solution, add 1,5-dibromopentane (1.1 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion of the reaction, cool the mixture to room temperature and evaporate the methanol under reduced pressure.
-
Add water to the residue and wash with dichloromethane to remove any unreacted 1,5-dibromopentane.
-
Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2.
-
A white precipitate of the product will form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the solid product under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain the pure (R)-(-)-phenylpiperidin-1-yl-acetic acid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Measure the specific rotation using a polarimeter to confirm the enantiomeric purity.
-
Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Logical Relationship Diagram
The following diagram illustrates the logical flow from the chiral precursor to the final enantiopure product, emphasizing the retention of stereochemistry.
Figure 2. Logical flow of the enantioselective synthesis.
Conclusion
The described protocol offers a straightforward and efficient method for the enantiopure synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid. By utilizing a chiral pool starting material, this approach avoids costly and time-consuming chiral resolution steps, making it a practical choice for both academic research and industrial drug development. The high enantiomeric purity of the final product is critical for its intended applications in the synthesis of stereochemically defined pharmaceutical agents.
References
application of (4-Benzyl-piperidin-1-yl)-acetic acid in neurobiology research
Application Notes and Protocols for (4-Benzyl-piperidin-1-yl)-acetic Acid Derivatives in Neurobiology Research
Introduction
The N-benzylpiperidine moiety is a key structural component in a variety of compounds designed to interact with targets in the central nervous system (CNS). Research has primarily focused on leveraging this scaffold to develop inhibitors of cholinesterases (both acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and modulators of β-amyloid (Aβ) aggregation, both of which are critical pathological hallmarks of Alzheimer's disease. The acetic acid functional group in the requested compound suggests potential for interaction with various receptors or enzymes, but specific data is lacking.
Potential Areas of Application in Neurobiology
Based on the activities of related compounds, this compound and its derivatives could be investigated for the following applications:
-
Cholinesterase Inhibition: As a potential therapeutic strategy for Alzheimer's disease to enhance cholinergic neurotransmission.
-
Modulation of β-Amyloid Aggregation: To prevent or reduce the formation of amyloid plaques in the brain.
-
Sigma Receptor Binding: The benzylpiperidine core is found in ligands for sigma receptors (σ1 and σ2), which are implicated in various neurological functions and disorders.
-
Multi-Target Ligands: The scaffold can be functionalized to interact with multiple targets involved in the complex pathology of neurodegenerative diseases.
Quantitative Data from Related N-Benzylpiperidine Derivatives
The following tables summarize quantitative data from studies on various N-benzylpiperidine derivatives. It is crucial to note that these data are not for this compound but for other molecules containing the N-benzylpiperidine core.
Table 1: Cholinesterase Inhibition by N-Benzylpiperidine Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 23 * | Butyrylcholinesterase (BChE) | 0.72 | [1] |
| SD-6 | Acetylcholinesterase (AChE) | 0.907 ± 0.011 | [2] |
| 8c1 | Acetylcholinesterase (AChE) | 0.61 | [3] |
| 8c1 | Butyrylcholinesterase (BChE) | 2.04 | [3] |
| Compound 8 | Acetylcholinesterase (AChE) | 0.064 ± 0.001 | [4] |
| Compound 5 | Acetylcholinesterase (AChE) | 3.70 ± 0.14 | [4] |
| Compound 5 | Monoamine Oxidase A (MAO-A) | 0.26 ± 0.01 | [4] |
| Compound 5 | Monoamine Oxidase B (MAO-B) | 0.116 ± 0.005 | [4] |
*Compound 23: 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione
Table 2: β-Amyloid Aggregation Inhibition
| Compound ID | Concentration (µM) | Inhibition (%) | Reference |
| Compound 23 * | 10 | 72.5 | [1] |
*Compound 23: 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione
Experimental Protocols for Related Compounds
The following are generalized protocols based on methodologies used for the characterization of N-benzylpiperidine derivatives. These should be adapted and optimized for the specific compound of interest.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric method to determine the inhibitory potential of a compound against AChE and BChE.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and a solution of the test compound at various concentrations.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro β-Amyloid (Aβ) Aggregation Assay (Thioflavin T Method)
This assay is used to assess the ability of a compound to inhibit the aggregation of Aβ peptides.
Materials:
-
Aβ(1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compound dissolved in a suitable solvent
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of Aβ(1-42) peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a buffer to form oligomers or fibrils.
-
In a 96-well plate, mix the Aβ(1-42) solution with the test compound at various concentrations.
-
Incubate the plate at 37°C for a period of time (e.g., 24-48 hours) to allow for aggregation.
-
After incubation, add Thioflavin T solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. ThT fluoresces upon binding to amyloid fibrils.
-
Calculate the percentage of inhibition of aggregation for each concentration of the test compound relative to a control without the inhibitor.
Visualizations
Proposed Signaling Pathway for Cholinesterase Inhibition
The following diagram illustrates the general mechanism of action for a cholinesterase inhibitor in a cholinergic synapse.
Caption: Mechanism of Cholinesterase Inhibition.
Experimental Workflow for In Vitro Compound Screening
This diagram outlines a typical workflow for the initial in vitro screening of a novel compound for neurobiological activity.
Caption: In Vitro Screening Workflow.
Conclusion
While specific neurobiological research on this compound is not currently prominent in the literature, the N-benzylpiperidine scaffold to which it belongs is of significant interest in the development of therapeutics for neurodegenerative diseases, particularly Alzheimer's disease. The provided information on related compounds offers a starting point for researchers to design and conduct experiments to elucidate the specific activities of this compound and its derivatives. Future research should focus on its direct effects on cholinesterases, Aβ aggregation, and other relevant CNS targets to determine its potential as a neuropharmacological agent.
References
- 1. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Blood-brain barrier permeable benzylpiperidin-4-yl-linked benzylamino benzamides as dual cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Sigma-1 Receptor Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1][2][3] It is involved in a wide range of cellular functions, including the regulation of calcium signaling, ion channel activity, and cellular stress responses.[1][2][4][5] Due to its role in various physiological and pathological processes, the σ1R has emerged as a promising therapeutic target for a variety of disorders, including neurodegenerative diseases, psychiatric conditions, and cancer.[5][6][7] These application notes provide a detailed guide to the experimental design for identifying and characterizing novel σ1R ligands, from initial binding studies to functional cellular assays.
I. Understanding the Sigma-1 Receptor Signaling Pathway
The σ1R is a pluripotent modulator that, upon ligand binding, can influence multiple downstream signaling cascades.[8] Under basal conditions, σ1R is associated with the binding immunoglobulin protein (BiP), another ER chaperone.[1][2] Upon stimulation by agonist ligands or cellular stress, σ1R dissociates from BiP and can translocate to other cellular compartments to interact with a variety of "client" proteins, including ion channels and G-protein-coupled receptors.[1][2][8]
Key signaling events modulated by σ1R include:
-
Calcium Homeostasis: σ1R modulates intracellular calcium signaling by interacting with inositol 1,4,5-trisphosphate receptors (IP3Rs) at the ER, thereby regulating the transfer of calcium from the ER to the mitochondria.[1][5][6]
-
Ion Channel Modulation: The receptor has been shown to interact with and modulate the activity of various voltage-gated ion channels, including K+ channels (Kv1.4, Kv1.5), Na+ channels (Nav1.5), and Ca2+ channels.[2][6][9]
-
ER Stress Response: By dissociating from BiP, σ1R can modulate the unfolded protein response (UPR) signaling pathways, which are activated during ER stress.[1]
-
Neurotrophic Factor Signaling: Activation of σ1R can promote neurotrophic signaling through pathways involving brain-derived neurotrophic factor (BDNF) and its receptor, TrkB.[6]
Figure 1: Simplified Sigma-1 Receptor Signaling Pathway.
II. Experimental Design for Ligand Characterization
A hierarchical approach is recommended for the comprehensive evaluation of novel σ1R ligands. This workflow progresses from initial binding affinity and selectivity determination to functional characterization in cellular and, ultimately, in vivo models.
Figure 2: General Experimental Workflow for σ1R Ligand Testing.
III. Protocols for Key Experiments
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for the σ1R and its selectivity over other receptors, such as the sigma-2 receptor (σ2R).[10][11]
1. Saturation Binding Assay (to determine Kd and Bmax of the radioligand)
-
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a specific radioligand in a given tissue or cell preparation.
-
Protocol:
-
Membrane Preparation: Homogenize tissue (e.g., guinea pig liver, which has high σ1R expression) or cells expressing σ1R in ice-cold buffer and centrifuge to pellet the membranes.[10][12] Resuspend the pellet in fresh buffer.[12] Determine protein concentration using a standard method (e.g., BCA assay).[12][13]
-
Assay Setup: In a 96-well plate, add increasing concentrations of a selective σ1R radioligand (e.g., --INVALID-LINK---pentazocine) to a fixed amount of membrane protein (e.g., 100 µ g/well ).[10][14]
-
Total and Non-specific Binding: For each radioligand concentration, set up duplicate wells. To determine non-specific binding, add a high concentration (e.g., 10 µM) of a non-labeled, high-affinity σ1R ligand (e.g., haloperidol) to a parallel set of wells.[15][16] Total binding is measured in the absence of the non-labeled ligand.
-
Incubation: Incubate the plates at 37°C for 120 minutes to reach equilibrium.[17]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethylenimine.[14] Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding as a function of radioligand concentration and fit the data using a non-linear regression model to determine Kd and Bmax.
-
2. Competition Binding Assay (to determine the Ki of a test compound)
-
Objective: To determine the affinity (Ki) of a non-labeled test compound by measuring its ability to compete with a radioligand for binding to the σ1R.
-
Protocol:
-
Membrane Preparation: Prepare membranes as described for the saturation binding assay.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd value) and a fixed amount of membrane protein to each well.
-
Competition: Add increasing concentrations of the unlabeled test compound to the wells.
-
Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + high concentration of a non-labeled ligand).
-
Incubation, Filtration, and Quantification: Follow the same procedure as for the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
| Parameter | Description | Assay |
| Kd | Equilibrium dissociation constant; a measure of the radioligand's affinity. Lower Kd indicates higher affinity. | Saturation Binding |
| Bmax | Maximum number of binding sites; indicates the density of receptors in the preparation. | Saturation Binding |
| IC50 | Concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | Competition Binding |
| Ki | Inhibition constant; a measure of the competing ligand's affinity. Lower Ki indicates higher affinity. | Competition Binding |
Table 1: Key Parameters in Radioligand Binding Assays.
| Compound | Ki (nM) for σ1R | Reference |
| (+)-Pentazocine | 7.76 - 9.25 | [14] |
| Haloperidol | ~9.25 | [14] |
| PRE-084 | Varies (agonist) | [14] |
| NE-100 | Varies (antagonist) | [18] |
| Fluvoxamine | High Affinity | [5] |
| PD144418 | High Affinity | [14] |
Table 2: Reported Binding Affinities (Ki) for Selected σ1R Ligands. Note: Values can vary depending on experimental conditions.
1. Calcium Imaging Assay
-
Objective: To assess the functional activity of σ1R ligands by measuring changes in intracellular calcium levels.[19] σ1R activation is known to modulate calcium influx.[20]
-
Protocol:
-
Cell Culture and Loading: Culture cells expressing σ1R (e.g., neuroblastoma cell lines or primary neurons) on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or GCaMP).[21][22]
-
Baseline Measurement: Mount the coverslip on a perfusion chamber on the stage of a fluorescence microscope. Perfuse with a physiological salt solution and record baseline fluorescence.
-
Stimulation: Apply a stimulus to induce a calcium response. This can be a depolarizing agent like KCl to open voltage-gated calcium channels or an agonist for another receptor that mobilizes intracellular calcium.[20]
-
Ligand Application: Pre-incubate the cells with the test σ1R ligand (agonist or antagonist) for a defined period before applying the stimulus.
-
Data Acquisition: Record the fluorescence intensity over time before, during, and after stimulation. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.
-
Data Analysis: Quantify the change in fluorescence or calcium concentration in response to the stimulus in the presence and absence of the test ligand. Agonists are expected to modulate the calcium response, while antagonists should block the effect of a known agonist.
-
2. Cell Viability Assay (e.g., MTT Assay)
-
Objective: To evaluate the effect of σ1R ligands on cell survival and proliferation, particularly in the context of cellular stress (e.g., oxidative stress, ER stress).[23]
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test ligand. In some experiments, a cellular stressor (e.g., hydrogen peroxide or tunicamycin) may be co-applied.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of viable cells compared to an untreated control. This can reveal whether a ligand has protective, toxic, or anti-proliferative effects.
-
-
Objective: To assess the therapeutic potential and physiological effects of lead compounds in a whole-organism context.
-
Methodologies:
-
Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the ligand.
-
Disease Models: Utilize animal models relevant to the therapeutic indication (e.g., mouse models of Alzheimer's disease, pain models, or cancer xenograft models).[7][18]
-
Behavioral Assays: For CNS-active ligands, assess effects on cognition, anxiety, depression, and motor function using standardized behavioral tests.
-
Target Engagement: Use techniques like positron emission tomography (PET) with a radiolabeled version of the ligand to confirm that it reaches and binds to the σ1R in the brain or other target organs in vivo.[7]
-
Knockout Models: The use of σ1R knockout mice can help confirm that the observed in vivo effects of a ligand are indeed mediated by the σ1R.[3][7]
-
IV. Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
| Compound ID | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) | Calcium Assay (EC50/IC50, nM) | Cell Viability (% change vs. control) |
| Compound A | 15.2 | 1580 | 103.9 | 50.5 (EC50) | +25% (Neuroprotective) |
| Compound B | 250.0 | 500 | 2.0 | >10,000 | -5% |
| Compound C | 5.8 | 1200 | 206.9 | 12.3 (IC50) | -30% (Cytotoxic) |
Table 3: Example of a Data Summary Table for Comparing σ1R Ligands.
The systematic approach outlined in these application notes, from initial binding characterization to functional and in vivo validation, provides a robust framework for the discovery and development of novel sigma-1 receptor ligands. The provided protocols and data presentation guidelines are intended to assist researchers in generating high-quality, reproducible data to advance our understanding of σ1R pharmacology and its therapeutic potential.
References
- 1. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. labs.penchant.bio [labs.penchant.bio]
- 6. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. SIGMAP: an explainable artificial intelligence tool for SIGMA-1 receptor affinity prediction - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00722K [pubs.rsc.org]
- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 16. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sigma-1 receptor activation prevents intracellular calcium dysregulation in cortical neurons during in vitro ischemia [pubmed.ncbi.nlm.nih.gov]
- 20. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ibidi.com [ibidi.com]
- 22. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 23. mdpi.com [mdpi.com]
Application Notes & Protocols: Purification Techniques for Piperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and natural alkaloids.[1][2][3] Their synthesis often results in complex mixtures containing unreacted starting materials, byproducts, and isomers. Achieving high purity is a critical step for accurate biological evaluation, ensuring product safety, and meeting regulatory standards in drug development. This document provides detailed application notes and protocols for the most common and effective techniques used to purify piperidine derivatives.
Overview of Purification Strategies
The selection of a purification method depends on several factors: the physicochemical properties of the target compound (polarity, volatility, stability), the nature of the impurities, the required purity level, and the scale of the purification. A multi-step approach, combining a bulk purification technique with a high-resolution method, is often necessary.
Logical Flow for Selecting a Purification Technique
A logical approach to selecting the appropriate purification method is crucial for efficiency and success. The following diagram outlines a decision-making process based on the scale of the purification and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Common Purification Techniques
The following table summarizes common purification techniques, their principles, and typical applications for piperidine derivatives.
| Technique | Principle | Application / Scale | Advantages | Disadvantages | Typical Purity |
| Acid-Base Extraction | Partitioning between immiscible aqueous and organic phases based on the pH-dependent solubility of the basic piperidine nitrogen.[4][5] | Crude purification; removes acidic, neutral, and non-basic impurities. (mg to kg scale) | High capacity, low cost, rapid, scalable. | Requires immiscible solvents, can lead to emulsions, not effective for separating compounds with similar pKa. | 85-95% |
| Crystallization | Solubilizing the compound in a hot solvent and allowing it to cool, whereupon the pure compound precipitates, leaving impurities in the solution.[2] | Final purification step for solid compounds. (mg to kg scale) | Can yield very high purity, scalable, cost-effective. | Compound must be a stable solid, requires screening for suitable solvents, potential for product loss in the mother liquor. | >99% |
| Distillation | Separation of components based on differences in boiling points. Azeotropic distillation is used to break azeotropes, such as piperidine/pyridine.[6][7] | Purification of liquid piperidine or low-melting derivatives from non-volatile or less-volatile impurities. (g to kg scale) | Excellent for removing non-volatile impurities, scalable. | Compound must be thermally stable, not effective for compounds with close boiling points unless specialized techniques are used. | 98-99.5% |
| Flash Chromatography | Rapid column chromatography using moderate pressure to force the solvent through the stationary phase, separating compounds based on polarity.[8] | Primary purification method for most non-volatile organic compounds after synthesis. (mg to >10 g scale) | Fast, versatile, applicable to a wide range of compounds. | Consumes significant solvent, resolution is moderate, may not separate close-eluting isomers. | 95-99% |
| Preparative HPLC | High-resolution liquid chromatography scaled up to isolate and purify substantial quantities of a target compound.[9][10] | High-purity isolation of final compounds, chiral separations, separation of difficult mixtures. (µg to g scale) | Very high resolution, can separate complex mixtures and isomers, automated.[11] | Expensive, lower throughput, requires method development. | >99.5% |
| Purification via Salt Formation | Reacting the basic piperidine with a specific reagent (e.g., CO2) to form an insoluble salt, which is filtered off and then reversed to yield the pure base.[12] | Selective purification of piperidine from less basic impurities like pyridine. (g to kg scale) | Highly selective, simple process, avoids large solvent volumes for chromatography.[12] | Limited to compounds that form easily filterable salts, requires an additional step to liberate the free base. | >99.9%[12] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction
This protocol is designed to isolate a basic piperidine derivative from acidic and neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). The basic piperidine derivative will be protonated and move into the aqueous phase, while neutral and acidic impurities remain in the organic layer.
-
Phase Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.
-
Back-Extraction (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH, solid K2CO3) with stirring until the solution is strongly basic (pH > 12). The protonated piperidine derivative will be deprotonated, causing it to precipitate or form an oily layer.
-
Final Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the purified piperidine derivative.
Protocol 2: Recrystallization of a Piperidine Derivative
This protocol describes the purification of a solid piperidine derivative.
-
Solvent Selection: Choose a solvent (or solvent system) in which the piperidine derivative is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, methanol, acetonitrile, or mixtures like ethanol/ethyl acetate.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add solvent dropwise if needed to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Forcing rapid cooling can trap impurities. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 3: Flash Column Chromatography
This protocol is for the routine purification of a synthesized piperidine derivative.
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is most common for standard piperidine derivatives.
-
Mobile Phase (Eluent): Select a solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[8] Adjust the ratio to achieve a retention factor (Rf) of ~0.2-0.4 for the target compound. Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent peak tailing for basic compounds.
-
-
Column Packing: Pack a glass column with silica gel, either as a slurry in the non-polar solvent or by dry packing followed by careful solvent addition.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often improves resolution. Apply the sample to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using compressed air or a pump). Collect fractions continuously as the solvent flows through the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualized Workflow: From Synthesis to Pure Compound
The purification process is a central part of the drug discovery and development pipeline. The following workflow illustrates the typical sequence of operations after the initial synthesis of a piperidine derivative.
Caption: General experimental workflow for purification.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 7. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. warwick.ac.uk [warwick.ac.uk]
- 11. lcms.cz [lcms.cz]
- 12. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
Application Notes and Protocols: NMR and Mass Spectrometry Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the structural elucidation of (4-Benzyl-piperidin-1-yl)-acetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are fundamental in the characterization of novel chemical entities in drug discovery and development.
Introduction
This compound is a substituted piperidine derivative. The piperidine moiety is a common scaffold in many pharmaceuticals, and understanding the precise structure and purity of such compounds is critical. This application note outlines the analytical workflow for confirming the chemical structure of this compound through the synergistic use of ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS).
Predicted Analytical Data
While direct experimental data for this compound is not widely published, a comprehensive analysis of structurally similar compounds allows for the accurate prediction of its spectral characteristics. Data from N-benzylpiperidine derivatives and piperidine-1-yl-acetic acid have been used to compile the expected quantitative data presented below.
Predicted NMR Data
Table 1: Predicted ¹H NMR (500 MHz, CDCl₃) Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | COOH |
| 7.25-7.40 | m | 5H | Ar-H |
| ~3.55 | s | 2H | N-CH₂-Ph |
| ~3.20 | s | 2H | N-CH₂-COOH |
| ~3.00 | d | 2H | Piperidine H-2e, H-6e |
| ~2.60 | d | 2H | Ph-CH₂ |
| ~2.20 | t | 2H | Piperidine H-2a, H-6a |
| ~1.80 | m | 1H | Piperidine H-4 |
| ~1.70 | d | 2H | Piperidine H-3e, H-5e |
| ~1.40 | q | 2H | Piperidine H-3a, H-5a |
Table 2: Predicted ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C=O (acid) |
| ~138.0 | Ar-C (quaternary) |
| ~129.0 | Ar-CH |
| ~128.5 | Ar-CH |
| ~126.5 | Ar-CH |
| ~63.0 | N-CH₂-Ph |
| ~58.0 | N-CH₂-COOH |
| ~54.0 | Piperidine C-2, C-6 |
| ~43.0 | Ph-CH₂ |
| ~37.0 | Piperidine C-4 |
| ~31.0 | Piperidine C-3, C-5 |
Predicted Mass Spectrometry Data
Table 3: Predicted ESI-MS Data for this compound
| m/z (amu) | Ion |
| 248.16 | [M+H]⁺ |
| 270.14 | [M+Na]⁺ |
| 202.14 | [M+H - COOH]⁺ |
| 91.05 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
Sample Preparation
-
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Mass Spectrometry Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
NMR Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Mass Spectrometry
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
ESI-MS Acquisition (Positive Ion Mode):
-
Ionization Mode: ESI positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
-
-
MS/MS Fragmentation Analysis:
-
Select the precursor ion [M+H]⁺ (m/z 248.16) for fragmentation.
-
Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
-
Analyze the resulting product ions to confirm the structure. The fragmentation of piperidine alkaloids often involves the loss of side chains.[1][2] The benzyl group is expected to produce a characteristic tropylium ion at m/z 91.
-
Visualization of Analytical Workflow and Structural Confirmation
The following diagrams illustrate the experimental workflow and the logical process of confirming the structure of this compound.
References
Application Notes and Protocols for Radiolabeling N-benzylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of N-benzylpiperidine derivatives, a class of compounds with significant interest in pharmaceutical research due to their interaction with various biological targets, including sigma receptors and acetylcholinesterase. The following sections detail the necessary data, experimental procedures, and visualizations to guide researchers in the synthesis of these important radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.
Data Presentation: Quantitative Radiolabeling Parameters
The following table summarizes key quantitative data for the radiolabeling of various N-benzylpiperidine derivatives. This allows for a comparative assessment of different radiolabeling strategies.
| Radiotracer | Radioisotope | Labeling Method | Precursor | Radiochemical Yield (Decay Corrected) | Specific Activity | Synthesis Time |
| [¹⁸F]N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | ¹⁸F | Nucleophilic Substitution | N-(N-Benzylpiperidin-4-yl)-2-nitrobenzamide | 4-10%[1] | 0.4-1.0 Ci/µmol[1] | 90 min[1] |
| [¹¹C]Donepezil | ¹¹C | N-methylation | 6-O-desmethyl-donepezil | Data not consistently reported in abstracts | Data not consistently reported in abstracts | Data not consistently reported in abstracts |
| [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | ¹²⁵I | Electrophilic Substitution | (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide | 71-86%[2] | High (specific value not provided)[2] | Not specified |
Experimental Protocols
Detailed methodologies for the radiolabeling of specific N-benzylpiperidine derivatives are provided below.
Protocol 1: [¹⁸F]Fluorination of an N-benzylpiperidine Derivative
Radiotracer: [¹⁸F]N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide
Principle: This protocol describes the nucleophilic substitution of a nitro-group with [¹⁸F]fluoride on an aromatic ring of the N-benzylpiperidine derivative.
Materials:
-
N-(N-Benzylpiperidin-4-yl)-2-nitrobenzamide (precursor)
-
[¹⁸F]Fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Acetonitrile, HPLC grade
-
Water for injection, sterile
-
C18 Sep-Pak cartridge
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative C18 column and a radioactivity detector.
Procedure:
-
[¹⁸F]Fluoride processing:
-
Aseptically transfer the aqueous [¹⁸F]fluoride solution from the cyclotron target to a shielded hot cell.
-
Trap the [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Dissolve the N-(N-Benzylpiperidin-4-yl)-2-nitrobenzamide precursor in anhydrous DMSO.
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Seal the reaction vessel and heat at 140°C for 20 minutes[1].
-
-
Purification:
-
After cooling, quench the reaction with water.
-
Load the reaction mixture onto a C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the crude product from the cartridge with acetonitrile.
-
Inject the eluted crude product onto a semi-preparative HPLC system.
-
Purify the product using a suitable mobile phase (e.g., acetonitrile/water gradient).
-
Collect the fraction corresponding to [¹⁸F]N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, identified by its retention time and the radioactivity detector.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction under reduced pressure.
-
Reconstitute the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol for solubility).
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial for quality control and subsequent use.
-
Protocol 2: [¹¹C]Methylation of a Donepezil Precursor
Radiotracer: [¹¹C]Donepezil
Principle: This protocol describes the N-methylation of the secondary amine on the piperidine ring of the Donepezil precursor using [¹¹C]methyl iodide.
Materials:
-
6-O-desmethyl-donepezil (precursor)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) (produced from [¹¹C]CO₂ or [¹¹C]CH₄)
-
Sodium hydride (NaH) or other suitable base
-
Dimethylformamide (DMF), anhydrous
-
HPLC system with a semi-preparative C18 column and a radioactivity detector.
-
Solid Phase Extraction (SPE) cartridge (e.g., C18)
Procedure:
-
[¹¹C]Methyl Iodide Production:
-
Produce [¹¹C]CO₂ or [¹¹C]CH₄ using a cyclotron.
-
Convert the initial [¹¹C] precursor to [¹¹C]CH₃I using a synthesis module (e.g., gas-phase iodination).
-
Trap the [¹¹C]CH₃I in a suitable solvent or on a solid support.
-
-
Radiolabeling Reaction:
-
In a reaction vessel, dissolve the 6-O-desmethyl-donepezil precursor in anhydrous DMF.
-
Add a base (e.g., NaH) to deprotonate the phenolic hydroxyl group.
-
Bubble the trapped [¹¹C]CH₃I through the precursor solution at an elevated temperature (e.g., 80-100°C).
-
Allow the reaction to proceed for 5-10 minutes.
-
-
Purification:
-
Quench the reaction with water.
-
Perform purification using either HPLC or SPE.
-
HPLC Purification: Inject the reaction mixture onto a semi-preparative HPLC system and collect the product fraction.
-
SPE Purification: Pass the reaction mixture through a pre-conditioned C18 SPE cartridge. Wash with water to remove impurities and elute the [¹¹C]Donepezil with an appropriate solvent like ethanol or acetonitrile.
-
-
-
Formulation:
-
If HPLC is used, remove the solvent and reformulate as described in Protocol 1.
-
If SPE is used, the eluent containing the purified product can often be directly diluted with sterile saline for injection after passing through a sterile filter.
-
Visualizations
The following diagrams illustrate key experimental workflows and biological pathways relevant to the radiolabeled N-benzylpiperidine derivatives discussed.
Caption: Workflow for the radiosynthesis of [¹⁸F]N-benzylpiperidine derivatives.
Caption: General workflow for the [¹¹C]methylation of N-benzylpiperidine derivatives.
Caption: Simplified signaling pathway of the Sigma-1 receptor.
Caption: Mechanism of acetylcholinesterase inhibition by N-benzylpiperidine derivatives.
References
- 1. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (4-Benzyl-piperidin-1-yl)-acetic acid in Cancer Research
Disclaimer: Extensive literature searches did not yield any specific data on the direct application of (4-Benzyl-piperidin-1-yl)-acetic acid in cancer research. The following information is based on the broader class of piperidine derivatives and their documented roles in oncology, which may provide a foundational context for investigating the potential of the specified compound.
Introduction to Piperidine Derivatives in Oncology
Piperidine, a saturated heterocycle, is a prevalent scaffold in numerous FDA-approved pharmaceuticals and a common motif in various alkaloids with demonstrated biological activities.[1][2] In the realm of oncology, piperidine derivatives have emerged as a versatile class of compounds with a wide array of anticancer activities. These activities are often attributed to their ability to interact with various cellular targets and modulate key signaling pathways implicated in cancer progression.[1][2]
The anticancer mechanisms of piperidine-containing compounds are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration and invasion.[1] These effects are often mediated through the modulation of critical signaling pathways such as PI3K/Akt and NF-κB.[1]
Potential Areas of Investigation for this compound
Given the absence of direct research, the following areas, based on the activities of structurally related compounds, could be considered for investigating the anticancer potential of this compound:
-
Cytotoxicity Screening: Initial studies would involve screening the compound against a panel of cancer cell lines to determine its cytotoxic or cytostatic effects.
-
Mechanism of Action Studies: Should cytotoxicity be observed, further experiments could elucidate the underlying mechanism, such as induction of apoptosis or cell cycle arrest.
-
Signaling Pathway Analysis: Investigating the effect of the compound on key cancer-related signaling pathways would be a crucial next step.
-
In Vivo Efficacy: Promising in vitro results could be followed by in vivo studies using animal models of cancer.
Quantitative Data for Representative Piperidine Derivatives
The following tables summarize the cytotoxic activities of various piperidine derivatives against different cancer cell lines, providing a comparative landscape for potential future studies of this compound.
Table 1: Cytotoxicity of Piperidone Derivatives P3, P4, and P5 [3]
| Compound | Cell Line | Cancer Type | CC50 (µM) |
| P3 | Multiple | Leukemia, Lymphoma, Breast, Colon | 2.26 (average) |
| P4 | Multiple | Leukemia, Lymphoma, Breast, Colon | 1.91 (average) |
| P5 | Multiple | Leukemia, Lymphoma, Breast, Colon | 1.52 (average) |
| Melphalan | Multiple | Leukemia, Lymphoma, Breast, Colon | >10 (in most lines) |
Table 2: Cytotoxicity of 3,5-bis(benzylidene)piperidin-4-one Analogs [4][5]
| Compound Series | Cancer Cell Lines | General Potency (CC50) |
| 1 (3,5-bis(benzylidene)piperidin-4-ones) | HSC-2, HSC-4, HL-60 | Potent |
| 2 (1-acryloyl-3,5-bis(benzylidene)piperidin-4-ones) | HSC-2, HSC-4, HL-60 | Submicromolar |
| 3 (adducts with mesna) | HSC-2, HSC-4, HL-60 | Less Potent |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of novel anticancer compounds, adapted from studies on piperidine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Signaling Pathways and Visualizations
Piperidine derivatives have been shown to modulate various signaling pathways involved in cancer. A generalized potential mechanism of action is depicted below.
Caption: Hypothetical signaling pathway for a piperidine derivative in cancer.
Experimental Workflow for In Vivo Studies
For compounds showing promising in vitro activity, the next logical step is to evaluate their efficacy in animal models of cancer.
Caption: General workflow for in vivo anticancer drug testing.
References
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Benzyl-piperidin-1-yl)-acetic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for the synthesis of (4-Benzyl-piperidin-1-yl)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct route is a two-step process:
-
N-alkylation: A nucleophilic substitution reaction between 4-benzylpiperidine and an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base.
-
Saponification: Hydrolysis of the resulting ester intermediate, this compound ethyl ester, to yield the final carboxylic acid product.
Q2: What is the role of the base in the N-alkylation step?
The base is crucial for neutralizing the hydrohalic acid (HBr or HCl) that is formed as a byproduct during the reaction. Without a base, the newly formed hydrohalic acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and N,N-diisopropylethylamine (DIPEA).[1]
Q3: Which solvent is recommended for the N-alkylation reaction?
Polar aprotic solvents are typically preferred as they can dissolve the reactants and facilitate the SN2 reaction. Acetonitrile (ACN) and N,N-dimethylformamide (DMF) are common choices.[1][2] The choice of solvent can significantly impact reaction rate and yield due to differences in reactant solubility.[2]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the 4-benzylpiperidine starting material and the appearance of a new spot/peak corresponding to the ester intermediate.
Q5: What is the standard procedure for the final saponification step?
Saponification is typically achieved by treating the ester intermediate with a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of water and an organic solvent like ethanol or tetrahydrofuran (THF). The reaction is usually heated to ensure complete hydrolysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem: Low or No Yield of the Ester Intermediate
| Question | Possible Cause | Suggested Solution |
| Is the reaction starting at all? | Reagent Quality: The alkylating agent (e.g., ethyl bromoacetate) may have degraded. | Use a fresh bottle of the alkylating agent or purify it by distillation before use. |
| Insufficient Base: The base may not be strong enough or soluble enough to effectively neutralize the acid byproduct. | Switch to a stronger or more soluble base. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility.[2][3] | |
| Poor Solubility: The reactants, particularly the base, may not be sufficiently soluble in the chosen solvent.[2] | Change to a solvent that provides better solubility for all reactants, such as DMF. Running the reaction at a higher concentration can also improve bimolecular reaction rates.[2] | |
| Is the reaction stalling or incomplete? | Reaction Time/Temperature: The reaction may be too slow at the current temperature. | Increase the reaction temperature (e.g., from room temperature to 50-80 °C) and/or extend the reaction time. Monitor progress by TLC or LC-MS until the starting material is consumed.[2] |
| Catalyst Addition: In the case of alkyl bromides, the reaction can be slow. | Add a catalytic amount of potassium iodide (KI) or sodium iodide (NaI). The iodide will displace the bromide to form a more reactive alkyl iodide in situ, accelerating the reaction.[2] |
Problem: Formation of Significant Side Products
| Question | Possible Cause | Suggested Solution |
| Am I observing a product with a higher molecular weight than expected? | Over-alkylation: The desired product, a tertiary amine, is more nucleophilic than the secondary amine starting material and can react with another molecule of the alkylating agent to form a quaternary ammonium salt.[4][5] | To minimize this, use a slight excess of the amine or add the alkylating agent slowly to the reaction mixture using a syringe pump to maintain a low concentration.[1] Avoid excessively high temperatures. |
| Is the workup procedure causing product loss? | Emulsion Formation: The product may act as a surfactant, causing persistent emulsions during aqueous workup, making phase separation difficult. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. Alternatively, filter the biphasic mixture through a pad of Celite. |
Problem: Difficulty in Product Purification
| Question | Possible Cause | Suggested Solution |
| How can I separate the product from unreacted starting material? | Similar Polarity: The starting amine and the product ester may have very similar polarities, making separation by column chromatography challenging. | Optimize the reaction to go to completion. If separation is necessary, use a high-resolution silica column and a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes). An acid-base extraction can also be employed to separate the basic amine starting material from the less basic tertiary amine product. |
| How do I purify the final carboxylic acid? | Water Solubility: The final product is an amino acid and may have some solubility in water, leading to loss during aqueous workup. | After acidification to precipitate the product, ensure the pH is at the isoelectric point. Cool the mixture in an ice bath to maximize precipitation before filtering. Wash the collected solid with a minimal amount of cold water. |
Data Presentation
Table 1: Influence of Reaction Parameters on N-Alkylation Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Additive | Reported Outcome | Reference |
| 1 | K₂CO₃ (3.0) | Acetone | Reflux | 12 | None | Incomplete reaction, low starting material solubility | [2] |
| 2 | K₂CO₃ (3.0) | Acetonitrile | 70 | 8 | None | Moderate yield (<70%) | [1] |
| 3 | Cs₂CO₃ (2.0) | Acetonitrile | 50 | 6 | None | Often higher yield due to better base solubility | [3] |
| 4 | K₂CO₃ (3.0) | DMF | 80-100 | 4 | None | Good for poorly soluble starting materials | [2] |
| 5 | K₂CO₃ (3.0) | DMF | 160 (MW) | 1 | KI (cat.) | High conversion (45% isolated yield after difficult purification) | [2] |
| 6 | DIPEA (1.5) | Acetonitrile | RT | 12 | None | Works well for complex amines | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound ethyl ester
-
To a stirred solution of 4-benzylpiperidine (1.0 eq.) in anhydrous acetonitrile (0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere, add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add ethyl bromoacetate (1.1 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 70 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine (typically 6-12 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ester, typically as a colorless or pale yellow oil.
Protocol 2: Saponification to this compound
-
Dissolve the purified this compound ethyl ester (1.0 eq.) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) to the solution.
-
Stir the mixture at room temperature or gently heat to 40-50 °C until TLC or LC-MS indicates the disappearance of the starting ester (typically 2-4 hours).
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted ester or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is approximately 6-7, at which point the product should precipitate.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: General workflow for the two-step synthesis of the target compound.
Caption: Main reaction pathway and the common over-alkylation side reaction.
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Synthesis of N-benzyl-4-piperidinecarboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-benzyl-4-piperidinecarboxaldehyde.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is organized by the synthetic method to provide targeted assistance for specific experimental challenges.
Method 1: Oxidation of N-benzyl-4-piperidinemethanol
1. Swern Oxidation
-
Question: My Swern oxidation reaction is sluggish or incomplete, as indicated by TLC analysis. What are the possible causes and solutions?
-
Answer: Incomplete reactions can be due to several factors:
-
Moisture: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). The reagents, especially oxalyl chloride and DMSO, are highly sensitive to moisture.
-
Reagent Quality: Use freshly opened or properly stored reagents. DMSO should be anhydrous.
-
Insufficient Activation: Ensure the DMSO and oxalyl chloride have been allowed to react for a sufficient time at low temperature (-78 °C) before adding the alcohol. A common issue is the premature addition of the alcohol.
-
Inadequate Temperature Control: Maintaining a very low temperature (typically -78 °C using a dry ice/acetone bath) is crucial for the stability of the reactive intermediates. Fluctuations in temperature can lead to decomposition and incomplete reaction.
-
-
-
Question: My reaction mixture turned black/brown, and the yield of the aldehyde is low. What went wrong?
-
Answer: Decomposition of the reaction intermediates is a likely cause. This can happen if the temperature is not kept sufficiently low during the addition of reagents. It is critical to maintain the temperature at or below -78 °C throughout the addition of oxalyl chloride, DMSO, the alcohol, and triethylamine.
-
-
Question: After work-up, I have a significant amount of a foul-smelling byproduct. How can I remove it?
-
Answer: The characteristic unpleasant odor is due to dimethyl sulfide ((CH₃)₂S), a byproduct of the Swern oxidation[1]. To remove it, you can rinse the glassware with a bleach solution, which will oxidize the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂)[1]. During the work-up, careful extraction and washing of the organic layer will also help in removing the bulk of this volatile impurity.
-
-
Question: I am observing epimerization at a chiral center alpha to the newly formed aldehyde. How can I minimize this?
-
Answer: Epimerization can occur if a strong, non-hindered base is used. While triethylamine is common, using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) can help minimize this side reaction[1].
-
2. Dess-Martin Periodinane (DMP) Oxidation
-
Question: The work-up of my Dess-Martin oxidation is difficult, and I'm having trouble removing the iodine-containing byproducts. What is the best way to purify my aldehyde?
-
Answer: The byproducts of DMP oxidation, such as iodosobenzoic acid (IBX), can be challenging to remove. Here are a few strategies:
-
Aqueous Work-up: A common method is to quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The thiosulfate reduces the iodine species, making them more water-soluble and easier to remove during extraction[2].
-
Filtration: After the reaction, you can dilute the mixture with a non-polar solvent like diethyl ether or hexanes to precipitate the iodine byproducts. The mixture can then be filtered through a pad of Celite to remove the solids[2][3].
-
Buffered Reaction: For acid-sensitive substrates, adding a buffer like pyridine to the reaction mixture can prevent the formation of acidic byproducts and simplify the work-up[4].
-
-
-
Question: My DMP oxidation is slow. Can I accelerate it?
Method 2: Reduction of N-benzyl-4-piperidinecarboxylic Acid Derivatives
1. DIBAL-H Reduction of N-benzyl-4-piperidinecarboxylate Esters
-
Question: My DIBAL-H reduction of the ester is giving me the corresponding alcohol (N-benzyl-4-piperidinemethanol) as the major product instead of the aldehyde. How can I prevent this over-reduction?
-
Answer: Over-reduction is a common problem with DIBAL-H if the reaction conditions are not carefully controlled. To favor the formation of the aldehyde, you should:
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C throughout the addition of DIBAL-H and for the duration of the reaction[6][7][8]. The tetrahedral intermediate formed is stable at this low temperature, preventing the elimination of the alkoxy group and subsequent further reduction[7].
-
Stoichiometry: Use only a slight excess (around 1.0-1.2 equivalents) of DIBAL-H. A large excess will promote the reduction of the aldehyde to the alcohol[8][9].
-
Slow Addition: Add the DIBAL-H solution dropwise to the ester solution to maintain a low concentration of the reducing agent and better control the reaction temperature.
-
-
-
Question: The work-up of my DIBAL-H reaction is forming a gelatinous aluminum salt precipitate that is difficult to filter. What is the best quenching procedure?
-
Answer: The formation of aluminum salts can make the work-up challenging. Here are some effective quenching methods:
-
Rochelle's Salt: Quenching the reaction with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) can help to chelate the aluminum salts and break up the emulsion, making the extraction easier[6].
-
Fieser Method: A sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (in a 1:1:3 ratio by volume relative to the volume of LAH or DIBAL-H solution used) can lead to the formation of a granular precipitate that is easier to filter off.
-
-
2. Reduction of N-benzyl-4-piperidinecarbonitrile
-
Question: I am trying to reduce the nitrile to the aldehyde, but I am getting the primary amine as a major byproduct. How can I achieve selective reduction to the aldehyde?
-
Answer: Similar to the ester reduction, careful control of the reaction conditions is key. Using a bulky reducing agent like DIBAL-H at low temperatures (-78 °C) will favor the formation of the intermediate imine, which is then hydrolyzed to the aldehyde upon aqueous work-up[10]. Using stronger reducing agents like LiAlH₄ will typically lead to the formation of the primary amine[10].
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for different synthetic routes to N-benzyl-4-piperidinecarboxaldehyde.
| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Oxidation | |||||||
| Swern Oxidation | N-benzyl-4-piperidinemethanol | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 | 1.5 - 3 | ~96% | [6] |
| Dess-Martin Oxidation | N-benzyl-4-piperidinemethanol | Dess-Martin Periodinane | Dichloromethane | Room Temp. | 0.5 - 2 | High (not specified) | [11] |
| TEMPO/NaOCl | N-benzyl-4-piperidinemethanol | TEMPO, NaOCl, KBr | Dichloromethane/Water | 0 - 10 | 1 - 2 | ~95% | Patent Data |
| Reduction | |||||||
| DIBAL-H Reduction | Ethyl 1-benzylpiperidine-4-carboxylate | DIBAL-H | Toluene or Diethyl Ether | -78 | 1 - 2 | 92% | [9] |
| DIBAL-H Reduction | N-benzyl-4-piperidinecarbonitrile | DIBAL-H | Toluene | 0 | 1 - 2 | 85-90% | [12] |
Experimental Protocols
1. Swern Oxidation of N-benzyl-4-piperidinemethanol
-
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.
-
Stir the mixture for 15-30 minutes at -78 °C.
-
Add a solution of N-benzyl-4-piperidinemethanol (1.0 eq.) in anhydrous DCM dropwise, ensuring the temperature remains below -70 °C.
-
Stir for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise, and continue stirring at -78 °C for 15 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
-
2. Dess-Martin Periodinane (DMP) Oxidation of N-benzyl-4-piperidinemethanol
-
Procedure:
-
To a solution of N-benzyl-4-piperidinemethanol (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.3 eq.) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 0.5-2 hours).
-
Dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the two layers are clear.
-
Separate the organic layer, and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel if necessary.
-
3. DIBAL-H Reduction of Ethyl 1-benzylpiperidine-4-carboxylate
-
Procedure:
-
Dissolve ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq.) in anhydrous toluene or diethyl ether and cool the solution to -78 °C under an inert atmosphere.
-
Add a solution of DIBAL-H (1.0 M in hexanes or toluene, 1.05-1.2 eq.) dropwise, maintaining the internal temperature at or below -75 °C[9].
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form[6].
-
Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
The product can often be used without further purification or can be purified by vacuum distillation.
-
Visualizations
Caption: Synthetic routes to N-benzyl-4-piperidinecarboxaldehyde.
Caption: Common side reactions and how to avoid them.
Caption: Workflow for Dess-Martin Periodinane oxidation work-up.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Dess–Martin oxidation work up - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. rsc.org [rsc.org]
- 10. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
solubility issues of (4-Benzyl-piperidin-1-yl)-acetic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (4-Benzyl-piperidin-1-yl)-acetic acid, focusing on common solubility challenges in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A: this compound is a moderately polar molecule, featuring both a hydrophilic carboxylic acid group and a more lipophilic benzylpiperidine moiety. Its solubility is therefore highly dependent on the solvent's polarity. Generally, it is expected to be soluble in polar organic solvents, particularly those capable of hydrogen bonding, and less soluble in nonpolar organic solvents. One related compound, 2-(1-Benzylpiperidin-4-yl)acetic acid, is noted to be soluble in polar solvents like ethanol, methanol, and dimethyl sulfoxide[1].
Q2: Why is my this compound not dissolving in a nonpolar solvent?
A: The principle of "like dissolves like" governs solubility. Carboxylic acids are polar functional groups, and their presence makes the overall molecule polar[2][3]. Nonpolar solvents, such as hexane or toluene, do not effectively interact with the polar carboxylic acid group, leading to poor solubility. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the formation of weak solute-solvent interactions.
Q3: Can the solubility be improved by adding a co-solvent?
A: Yes, using a co-solvent system can be an effective strategy. Adding a small amount of a polar solvent in which the compound is highly soluble (e.g., methanol or DMSO) to a less effective solvent can significantly enhance solubility. This works by creating a solvent mixture with an intermediate polarity that can better solvate both the polar and nonpolar regions of the molecule.
Q4: How does temperature affect the solubility of this compound?
A: For most solid solutes, solubility in organic solvents increases with temperature. If you are experiencing poor solubility at room temperature, gentle heating and sonication can help to dissolve the compound. However, be cautious about potential degradation at elevated temperatures and always work in a well-ventilated area.
Q5: Will deprotonating the carboxylic acid group affect its solubility in organic solvents?
A: Yes, significantly. Deprotonating the carboxylic acid with a base to form the corresponding carboxylate salt will dramatically increase its polarity. This will decrease its solubility in most organic solvents, especially nonpolar ones, but will increase its solubility in aqueous or highly polar protic solvents.[4][5]
Troubleshooting Guide
Issue: Poor or No Visible Dissolution at Room Temperature
This is the most common issue encountered. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for solubility issues.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various organic solvents at ambient temperature (20-25°C). This data is compiled from analogous compounds and general principles of organic chemistry, as specific experimental data for this compound is not widely available. Researchers should determine the precise solubility for their specific experimental conditions.
| Solvent | Polarity Index | Expected Solubility (mg/mL) | Classification |
| Hexane | 0.1 | < 0.1 | Insoluble |
| Toluene | 2.4 | 0.1 - 1.0 | Sparingly Soluble |
| Dichloromethane (DCM) | 3.1 | 1.0 - 5.0 | Slightly Soluble |
| Acetone | 5.1 | 5.0 - 20.0 | Soluble |
| Ethanol | 5.2 | > 50 | Freely Soluble |
| Methanol | 6.6 | > 50 | Freely Soluble |
| Dimethylformamide (DMF) | 6.4 | > 50 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 | Freely Soluble |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol provides a standard method for determining the equilibrium solubility of a compound in a given solvent.
Caption: Experimental workflow for solubility determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically resistant (e.g., PTFE) 0.45 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound. Calculate the original solubility in mg/mL based on the dilution factor.
References
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling for 4-Arylpiperidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-arylpiperidines via palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Question: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired 4-arylpiperidine. What are the potential causes and how can I improve the yield?
Answer: Low yields in Suzuki-Miyaura couplings for 4-arylpiperidine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. Ensure your catalyst is active and consider screening different ligands. Bulky, electron-rich phosphine ligands often enhance catalytic activity.[1][2] If using a Pd(II) precatalyst, ensure its efficient in situ reduction to the active Pd(0) species.[3]
-
Base: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.[4] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[4][5] The choice of base should be optimized for your specific substrate and solvent system.
-
Solvent: The solvent must be appropriate for dissolving the reactants and the base. Common choices include toluene, dioxane, and DMF.[6][7] The polarity of the solvent can influence the reaction rate and yield.
-
Temperature: Inadequate temperature can lead to a sluggish reaction. While some reactions proceed at room temperature, others may require heating to 80-110 °C to achieve a good yield.[5][8]
-
Reagent Purity: Impurities in the aryl halide, boronic acid, or piperidine starting materials can poison the catalyst. Ensure all reagents are of high purity.
-
Degassing: Palladium catalysts can be sensitive to oxygen.[3] Thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., under nitrogen or argon) is crucial for reproducible results.[3]
Question: I am observing significant amounts of homocoupling byproducts in my Negishi coupling reaction. How can I minimize their formation?
Answer: Homocoupling is a common side reaction in Negishi couplings. Several strategies can be employed to suppress it:
-
Control of Stoichiometry: Carefully control the stoichiometry of the organozinc reagent and the aryl halide. An excess of the organozinc reagent can sometimes lead to increased homocoupling.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Ligand Choice: The nature of the phosphine ligand can influence the relative rates of the desired reaction and side reactions. Screening different ligands may identify one that minimizes homocoupling.
-
Purity of Organozinc Reagent: Ensure the organozinc reagent is free of unreacted zinc or other impurities that might promote homocoupling.
Question: My Buchwald-Hartwig amination to form an N-arylpiperidine is not proceeding to completion. What should I check?
Answer: Incomplete conversion in Buchwald-Hartwig aminations can be due to several factors:
-
Catalyst System: The combination of the palladium precursor and the ligand is crucial. For sterically hindered aryl halides or less reactive amines, more specialized and bulky ligands like XPhos or SPhos may be required.[1]
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate can also be effective.[8][9] The base must be strong enough to deprotonate the amine or the intermediate palladium-amine complex.[1]
-
Solvent: Toluene, dioxane, and THF are commonly used solvents. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.[7]
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend I > Br > Cl. For less reactive aryl chlorides, more active catalyst systems and higher reaction temperatures are often necessary.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions used for the synthesis of 4-arylpiperidines?
A1: The most prevalent methods for synthesizing 4-arylpiperidines via palladium-catalyzed cross-coupling are the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions. The Suzuki-Miyaura reaction couples an aryl halide with an organoboron reagent.[4] The Negishi reaction involves the coupling of an organozinc compound with an organic halide.[11][12][13] The Buchwald-Hartwig amination is used to form N-arylpiperidines by coupling an aryl halide with piperidine.[10][14][15]
Q2: How do I choose the right ligand for my reaction?
A2: Ligand selection is critical for a successful cross-coupling reaction. Bulky and electron-rich phosphine ligands are often preferred as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[1] For challenging substrates, such as sterically hindered aryl halides or less reactive coupling partners, specialized ligands like those developed by Buchwald (e.g., XPhos, SPhos) or Hartwig are often necessary.[1] It is often beneficial to screen a small library of ligands to identify the optimal one for a specific transformation.[2]
Q3: What is the role of the base in these cross-coupling reactions?
A3: The base plays a multifaceted role in palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura reactions, the base is essential for the transmetalation step, facilitating the transfer of the aryl group from the organoboron reagent to the palladium center.[4] In Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine, allowing it to coordinate to the palladium catalyst.[1][10] The choice of base can significantly affect reaction rates and yields, and should be carefully optimized.[4][5]
Q4: How can I purify my 4-arylpiperidine product and remove residual palladium?
A4: Purification of the 4-arylpiperidine product typically involves standard techniques such as flash column chromatography on silica gel. To remove residual palladium, which is a concern in pharmaceutical applications, several methods can be employed. These include treatment with activated carbon, specialized scavengers (e.g., silica- or polymer-bound thiols), or recrystallization. The choice of method will depend on the properties of the product and the level of palladium contamination.
Q5: Are there any air- and moisture-stable palladium catalysts available?
A5: Yes, the development of air- and moisture-stable palladium precatalysts has been a significant advancement in the field. These precatalysts are often easier to handle than air-sensitive Pd(0) sources and can provide more consistent results.[3] Examples include various palladacycles and palladium complexes with N-heterocyclic carbene (NHC) ligands.[8][16]
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 4-Arylpiperidine Synthesis
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | Moderate-Good | [17] |
| 2 | PdCl₂(dppf) | dppf | K₂CO₃ | DMF/H₂O | 70 | Good | [5] |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High | General conditions based on literature |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | High | General conditions based on literature |
Table 2: Representative Conditions for Negishi Coupling to Synthesize 4-Arylpiperidines
| Entry | Palladium Source | Ligand | Co-catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Cl₂Pd(dppf) | dppf | CuI | DMA | RT | 81-95 | [11][12] |
| 2 | Pd₂(dba)₃ | SPhos | - | Toluene | 50 | 80-95 | [18][19] |
| 3 | [Pd(allyl)Cl]₂ | RuPhos | - | Toluene | 100 | ~62 | [18] |
Table 3: Key Parameters for Buchwald-Hartwig Amination with Piperidine
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | High | [10] |
| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | High | [10] |
| 3 | (NHC)Pd(allyl)Cl | NHC | K₃PO₄ | Toluene | 80 | 85-93 | [16] |
Experimental Protocols
General Protocol for Negishi Coupling for the Synthesis of 4-Arylpiperidines [11][12]
-
Preparation of the Organozinc Reagent: To a flask containing activated zinc dust under an inert atmosphere, add a solution of N-Boc-4-iodopiperidine in an anhydrous solvent such as DMA. The formation of the organozinc reagent is often exothermic and may require cooling.
-
Cross-Coupling Reaction: In a separate flask, dissolve the aryl halide, the palladium catalyst (e.g., Cl₂Pd(dppf)), and a co-catalyst if required (e.g., CuI) in an anhydrous solvent (e.g., DMA).
-
To this mixture, add the freshly prepared solution of the 4-(N-BOC-piperidyl)zinc iodide reagent dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination to Synthesize N-Arylpiperidines [10][16]
-
To an oven-dried reaction vessel, add the aryl halide, the palladium precatalyst (e.g., (NHC)Pd(allyl)Cl), the ligand (if not part of the precatalyst), and the base (e.g., K₃PO₄).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene) and piperidine via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Visualizations
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Caption: Interplay of key components in palladium-catalyzed 4-arylpiperidine synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide … [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. rsc.org [rsc.org]
- 17. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding racemization during the synthesis of chiral piperidine acids
Welcome to the technical support center for the synthesis of chiral piperidine acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to maintaining stereochemical integrity during synthesis.
Troubleshooting Guides
This section addresses specific experimental issues that can lead to the loss of enantiomeric purity in chiral piperidine acids.
Issue 1: Significant Racemization Detected After N-Protecting Group Cleavage
Symptoms: You have confirmed the high enantiomeric excess (ee%) of your N-protected chiral piperidine acid, but after the deprotection step, the ee% of the final product is significantly lower.
Possible Causes:
-
Harsh Deprotection Conditions: Both strongly acidic or basic conditions used for deprotection can lead to racemization, especially at elevated temperatures. For instance, removal of an Fmoc group with piperidine can cause epimerization.[1]
-
Unstable Intermediates: The deprotection mechanism may proceed through an intermediate that is susceptible to racemization.
Solutions:
-
Modify Deprotection Conditions:
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For Acid-Labile Groups (e.g., Boc): If you observe racemization during the acidic removal of a Boc group, consider using milder acidic conditions.[2] For example, instead of strong acids like TFA, you could try HCl in dioxane at a controlled temperature. It has been noted that even with HCl/dioxane, a slight drop in optical purity can occur, suggesting careful optimization is necessary.[2]
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For Base-Labile Groups (e.g., Fmoc): When removing the Fmoc group with piperidine, aspartimide formation can be a side reaction leading to racemization, especially in sequences containing aspartic acid.[3] Adding an additive like HOBt to the piperidine deprotection solution can help suppress this side reaction.[3]
-
-
Switch to a Milder Protecting Group: Consider using a protecting group that can be removed under neutral or very mild conditions. For example, a thiol-labile protecting group like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) can be removed with a thiol in pyridine, which has been shown to suppress racemization.[1]
Experimental Protocol: Mild N-Boc Deprotection
-
Dissolve the N-Boc protected chiral piperidine acid in anhydrous 1,4-dioxane (e.g., 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in dioxane (e.g., 2-3 equivalents).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully remove the solvent under reduced pressure at a low temperature to avoid prolonged exposure to acidic conditions.
-
Immediately proceed to the next step or neutralize the resulting hydrochloride salt.
Issue 2: Racemization During Carboxylic Acid Activation and Coupling
Symptoms: The enantiomeric excess of your chiral piperidine acid is high before the coupling step, but the resulting amide or peptide product shows significant racemization.
Possible Causes:
-
Formation of Oxazolone Intermediate: Activation of N-acyl amino acids, including N-protected piperidine acids, can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to rapid racemization.
-
Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.
-
Excessive Base or High Temperature: The presence of a strong base and elevated temperatures can significantly accelerate the rate of racemization.
Solutions:
-
Choice of Coupling Reagent:
-
Utilize coupling reagents known for low racemization potential. Phosphonium and aminium/uronium salts like HBTU, HATU, and PyBOP are generally effective, especially with the addition of HOBt or its analogues.[4][5]
-
Recent advancements have introduced "racemization-free" coupling reagents such as ynamides and tetrafluorophthalonitrile (TFPN), which proceed through mechanisms that avoid the formation of oxazolone intermediates.[6][7]
-
-
Additive Selection: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming active esters that are less prone to oxazolone formation.[3][8]
-
Control of Reaction Conditions:
-
Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (TMP) in stoichiometric amounts. Avoid using an excess of base.[8]
-
Temperature: Perform the coupling reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of racemization.
-
Experimental Protocol: Low-Racemization Peptide Coupling using HATU/DIPEA
-
Dissolve the N-protected chiral piperidine acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add the amine component (1-1.2 equivalents) to the solution.
-
Add HATU (1 equivalent) and HOAt (1 equivalent) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, proceed with the standard work-up procedure.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of racemization for chiral piperidine acids?
A1: The two main mechanisms are:
-
Direct Enolization/Enolate Formation: A base can directly abstract the acidic proton at the chiral α-carbon (the carbon adjacent to the carboxylic acid). This forms a planar enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of enantiomers.
-
Oxazolone Formation: During the activation of the carboxylic acid for coupling reactions (e.g., forming an amide bond), an N-protected piperidine acid can cyclize to form a 5(4H)-oxazolone. The α-proton in the oxazolone is particularly acidic and susceptible to abstraction by a base, leading to racemization.[9]
Q2: How does the choice of N-protecting group influence the risk of racemization?
A2: The N-protecting group plays a crucial role in preventing racemization. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are generally effective at suppressing racemization during coupling reactions because the lone pair of electrons on the nitrogen is delocalized into the carbonyl of the protecting group, making it less likely to participate in oxazolone formation.[9] However, the conditions required for the removal of these protecting groups can themselves induce racemization, as discussed in the troubleshooting section.
Q3: Which solvents are recommended to minimize racemization?
A3: The choice of solvent can influence the rate of racemization. Generally, polar aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (ACN) are used for coupling reactions. The specific choice may depend on the solubility of the reactants and the coupling reagents used. It is important to use anhydrous solvents, as water can interfere with the coupling reaction and potentially facilitate side reactions.
Q4: Can racemization occur during purification?
A4: Yes, while less common, racemization can occur during purification if the conditions are not carefully controlled. For example, using a highly basic or acidic mobile phase in chromatography could potentially cause epimerization of a sensitive compound. It is advisable to use neutral or buffered mobile phases whenever possible and to avoid prolonged exposure to harsh conditions.
Data Summary
Table 1: Comparison of Coupling Reagents and their Effect on Racemization in Peptide Synthesis
| Coupling Reagent | Additive | Typical Racemization Level | Notes |
| DIC/DCC | HOBt | Low | Carbodiimide activation without an additive can lead to significant racemization.[4] |
| HBTU/TBTU | HOBt | Very Low | Aminium-based reagents that are highly efficient with minimal racemization when HOBt is added.[4] |
| HATU | HOAt | Extremely Low | O-(7-Azabenzotriazol-1-yl) based reagent, generally considered one of the most effective for suppressing racemization.[5] |
| PyBOP | HOBt | Very Low | Phosphonium-based reagent, effective for sterically hindered couplings. |
| Ynamides | None | None Detected | Reported as racemization-free coupling reagents.[7] |
| TFPN | None | None Detected | A newer coupling reagent reported to be free of racemization.[6] |
Visual Guides
Diagram 1: General Mechanism of Racemization via Enolization
Caption: Base-catalyzed racemization proceeds via a planar enolate intermediate.
Diagram 2: Troubleshooting Workflow for Racemization
Caption: A decision-making workflow for diagnosing and addressing racemization.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. bachem.com [bachem.com]
Technical Support Center: Crystallization of Piperidin-4-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of piperidin-4-one derivatives.
Troubleshooting Guides & FAQs
Issue 1: The compound fails to crystallize upon cooling.
Question: I have dissolved my piperidin-4-one derivative in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
Answer:
Failure to crystallize upon cooling is a common issue that can often be resolved by inducing nucleation or increasing the supersaturation of the solution. Here are several techniques to try:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the desired compound (a "seed crystal"), add it to the cooled, supersaturated solution. The seed crystal will act as a template for further crystal growth.
-
Concentration: Your solution may not be sufficiently supersaturated. Gently heat the solution to evaporate a small portion of the solvent, then allow it to cool again. Be cautious not to evaporate too much solvent, as this can cause the compound to "oil out" or precipitate as an amorphous solid.[1]
-
Lower Temperature: If cooling to room temperature is unsuccessful, try cooling the solution in an ice bath to further decrease the solubility of your compound.[2]
Issue 2: The compound "oils out" instead of crystallizing.
Question: When I cool the solution of my piperidin-4-one derivative, it forms an oil or liquid droplets instead of solid crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to high supersaturation or the presence of impurities.[1][3] Here are some strategies to prevent oiling out:
-
Increase Solvent Volume: The solution might be too concentrated, causing the compound to come out of solution too quickly. Re-heat the solution and add more of the same solvent to decrease the supersaturation.[1]
-
Slower Cooling: Allow the solution to cool more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into an ordered crystal lattice. You can insulate the flask to slow down the cooling process.
-
Change Solvent: Consider using a solvent with a lower boiling point. This can sometimes help the compound crystallize before it reaches its melting point.[1][4] If you are using a mixed solvent system, try adjusting the ratio of the solvents.
-
Remove Impurities: Impurities can lower the melting point of a compound and promote oiling out.[1] Consider purifying your sample further before attempting crystallization. The use of activated charcoal can sometimes help remove colored impurities.[1]
Issue 3: The resulting crystals are very small or of poor quality.
Question: I was able to obtain crystals, but they are too small for analysis or appear to be of low quality (e.g., needles, plates). How can I grow larger, higher-quality crystals?
Answer:
The formation of small or poor-quality crystals is often a result of rapid crystallization. To obtain larger and better-defined crystals, it is crucial to slow down the crystal growth process.
-
Slow Evaporation: This is a simple and effective method for growing high-quality single crystals. Dissolve your compound in a suitable solvent in a loosely covered container (e.g., with perforated parafilm). The solvent will evaporate slowly over time, gradually increasing the concentration and allowing for the slow growth of large crystals.[5]
-
Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor from the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting slow crystal growth.[5]
-
Solvent Layering: Carefully layer a less dense, poor solvent on top of a denser solution of your compound in a good solvent. Diffusion at the interface of the two solvents will gradually induce crystallization.[5]
Issue 4: Choosing the right solvent for crystallization.
Question: I am unsure which solvent to use for the crystallization of my new piperidin-4-one derivative. How do I select an appropriate solvent?
Answer:
The ideal solvent for recrystallization is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2][4]
-
Solvent Screening: A common approach is to test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.
-
Common Solvents for Piperidin-4-one Derivatives: Based on literature, ethanol is a frequently used and effective solvent for the crystallization of many piperidin-4-one derivatives.[6] Other commonly employed solvents and solvent systems include:
-
Solvent Properties: Consider the boiling point of the solvent. A solvent with a boiling point lower than the melting point of your compound is generally preferred to avoid oiling out.[4] Also, consider the polarity of your compound and choose a solvent with similar polarity ("like dissolves like").
Data Presentation
Table 1: Common Solvents for Crystallization of Piperidin-4-one Derivatives
| Solvent/Solvent System | Typical Application | Reference |
| Ethanol | General-purpose recrystallization | [6] |
| Methanol | Alternative to ethanol, lower boiling point | [6] |
| Ethanol-Ethyl Acetate | Mixed solvent system for fine-tuning solubility | [6] |
| Benzene-Petroleum Ether | Mixed solvent system for non-polar derivatives | [6] |
| Dichloromethane/Methanol | Mixed solvent system for moderately polar derivatives | [6] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: Place the crude piperidin-4-one derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of thesolvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.
-
Crystal Formation: Crystals should start to form as the solution cools and becomes supersaturated.
-
Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[2]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Protocol 2: Removal of Impurities with Activated Charcoal
-
Dissolution: Dissolve the impure compound in the minimum amount of hot solvent.
-
Addition of Charcoal: Remove the solution from the heat and add a small amount of activated charcoal (about 1-2% of the solute weight).
-
Heating: Gently heat the mixture back to boiling for a few minutes. The charcoal will adsorb colored and some other impurities.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Proceed with the cooling and crystallization steps as described in Protocol 1.
Mandatory Visualization
References
Technical Support Center: Synthesis of N-Benzylpiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-benzylpiperidine, a crucial intermediate in the development of various pharmaceutical compounds. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-benzylpiperidine?
A1: The two most prevalent methods for synthesizing N-benzylpiperidine are:
-
N-Alkylation of Piperidine: This method involves the reaction of piperidine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.
-
Reductive Amination: This approach consists of the reaction between benzaldehyde and piperidine to form an iminium ion intermediate, which is then reduced in situ to yield N-benzylpiperidine.
Q2: What are the typical byproducts observed in the N-alkylation synthesis of N-benzylpiperidine?
A2: The primary byproducts in the N-alkylation method are benzyl alcohol and the dibenzylpiperidinium salt. Benzyl alcohol can form if hydroxide ions are present, which can occur with the use of certain bases or if there is water in the reaction mixture.[1] The dibenzylpiperidinium salt is a quaternary ammonium salt that can result from over-alkylation of the desired product, especially if an excess of the benzyl halide is used.
Q3: What byproducts should I look out for in the reductive amination synthesis?
A3: In the reductive amination synthesis, the main potential byproducts are unreacted starting materials (benzaldehyde and piperidine), the intermediate iminium ion, and benzyl alcohol. Incomplete reduction can lead to the persistence of the iminium ion as an impurity.[2] Benzyl alcohol can be formed if the reducing agent reduces the starting benzaldehyde before it reacts with piperidine.
Q4: How can I monitor the progress of my N-benzylpiperidine synthesis reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for monitoring the reaction and identifying the main product and any byproducts formed.
Q5: What are the recommended purification methods for N-benzylpiperidine?
A5: The purification of N-benzylpiperidine typically involves an acid-base extraction followed by distillation or column chromatography. An aqueous acid wash can be used to remove unreacted piperidine and the basic N-benzylpiperidine product from the organic layer. The aqueous layer is then basified, and the product is extracted with an organic solvent. Fractional distillation under reduced pressure is often effective for separating N-benzylpiperidine from less volatile impurities. For higher purity, silica gel column chromatography can be employed.
Troubleshooting Guides
N-Alkylation of Piperidine with Benzyl Halide
Issue 1: Low Yield of N-Benzylpiperidine and Formation of a White Precipitate
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Over-alkylation leading to dibenzylpiperidinium salt formation. This is more likely when using an excess of benzyl halide. | Use a slight excess of piperidine relative to the benzyl halide. Add the benzyl halide dropwise to the piperidine solution to maintain a high concentration of piperidine throughout the reaction. | Minimized formation of the quaternary salt and increased yield of the desired tertiary amine. |
| Presence of water in the reaction, leading to hydrolysis of benzyl halide to benzyl alcohol. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. | Reduced formation of benzyl alcohol, leading to a cleaner reaction and higher yield of N-benzylpiperidine. |
| Inappropriate choice of base. Strong bases in aqueous media can promote the formation of benzyl alcohol. | Use a non-nucleophilic organic base like triethylamine or an inorganic base like potassium carbonate in an anhydrous organic solvent.[3] | Favors the N-alkylation reaction over the competing hydrolysis of the benzyl halide. |
Issue 2: Significant Amount of Benzyl Alcohol Detected in the Product Mixture
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Hydrolysis of benzyl chloride due to water contamination. | Ensure all solvents and reagents are anhydrous. Dry the reaction apparatus thoroughly. | Minimizes the formation of benzyl alcohol. |
| Use of a hydrophilic solvent that can solvate hydroxide ions, promoting the hydrolysis of benzyl chloride. | Switch to a less polar, aprotic solvent like dichloromethane (DCM) or toluene. | Reduces the rate of the competing hydroxyl substitution reaction. |
Reductive Amination of Benzaldehyde with Piperidine
Issue 3: Incomplete Reaction and Presence of Unreacted Benzaldehyde
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Inefficient formation of the iminium ion intermediate. | Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen and activate the benzaldehyde for nucleophilic attack by piperidine.[4] | Facilitates the formation of the iminium ion and drives the reaction towards completion. |
| Insufficient reaction time or temperature for imine formation. | Allow the benzaldehyde and piperidine to stir together for a period before adding the reducing agent to ensure complete imine formation. Gentle heating may be applied if necessary, but monitor for potential side reactions. | Complete consumption of benzaldehyde before the reduction step. |
Issue 4: Presence of Imine Impurity in the Final Product
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Incomplete reduction of the iminium ion. | Increase the equivalents of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride).[2] Ensure the reducing agent is added portion-wise to control the reaction rate. | Complete conversion of the iminium ion to the desired N-benzylpiperidine. |
| Decomposition of the reducing agent. | Use a freshly opened or properly stored container of the reducing agent. Some reducing agents are sensitive to moisture and air. | Ensures the full activity of the reducing agent for the complete reduction of the iminium ion. |
| The chosen reducing agent is not suitable for the reaction conditions. | Consider using a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for reductive aminations and can be used in a one-pot procedure.[4][5] | Efficient and selective reduction of the iminium ion with minimal side reactions. |
Experimental Protocols
N-Alkylation of Piperidine with Benzyl Chloride
Materials:
-
Piperidine
-
Benzyl chloride
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.1 equivalents) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Slowly add benzyl chloride (1.0 equivalent) to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylpiperidine.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Reductive Amination of Benzaldehyde with Piperidine
Materials:
-
Benzaldehyde
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1.0 equivalent) and piperidine (1.1 equivalents) in 1,2-dichloroethane or THF.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.[4]
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in the same solvent.
-
Slowly add the suspension of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude N-benzylpiperidine.
-
Purify the product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for N-benzylpiperidine synthesis via N-alkylation.
Caption: Experimental workflow for N-benzylpiperidine synthesis via reductive amination.
Caption: Logical relationships between issues and their potential causes in N-benzylpiperidine synthesis.
References
- 1. soc.chim.it [soc.chim.it]
- 2. reddit.com [reddit.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. reaction mechanism - Reductive amination in case of secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
stability of (4-Benzyl-piperidin-1-yl)-acetic acid under experimental conditions
Technical Support Center: (4-Benzyl-piperidin-1-yl)-acetic acid Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of this compound under various experimental conditions. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the typical experimental conditions for assessing the stability of this compound?
A1: Forced degradation studies are essential to understand the intrinsic stability of a molecule.[1][2] These studies intentionally expose the compound to stress conditions to accelerate degradation.[2][3] For this compound, the following conditions are recommended:
-
Hydrolytic Degradation: Exposure to acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at room temperature and elevated temperatures (e.g., 60°C).[3]
-
Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: Exposure of the solid compound to elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Exposure of the solid compound and a solution of the compound to a combination of UV and visible light, as recommended by ICH Q1B guidelines.[3]
Q2: I am observing rapid degradation of this compound under basic hydrolytic conditions. Is this expected?
Q3: What analytical techniques are most suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for stability testing.[1][6] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products. Other useful techniques include:
-
Mass Spectrometry (MS): To identify the structure of degradation products.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of degradation products.[6]
-
Infrared (IR) Spectroscopy: To detect changes in functional groups.[6]
Q4: How much degradation should I aim for in my forced degradation studies?
A4: The generally accepted range for degradation in forced degradation studies is between 5-20%.[2][3] Degradation below 5% may not be sufficient to identify all relevant degradation products, while degradation above 20% can lead to the formation of secondary degradation products that may not be relevant under normal storage conditions.[1]
Q5: What are the potential degradation pathways for this compound?
A5: Based on the structure and general knowledge of similar compounds, potential degradation pathways could include:
-
Hydrolysis: While the amide bond is absent, other parts of the molecule might be susceptible.
-
Oxidation: The benzylic position and the nitrogen atom in the piperidine ring are potential sites for oxidation.
-
Decarboxylation: The carboxylic acid group might be susceptible to removal under certain stress conditions.
-
Ring Opening: As seen in microbial degradation of piperidine, cleavage of the C-N bond in the piperidine ring is a possibility.[4][5]
Quantitative Data Summary
The following table presents a hypothetical summary of forced degradation studies on this compound. Note: This data is for illustrative purposes only and is not derived from actual experimental results.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~ 8% | Impurity A, Impurity B |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | ~ 15% | Impurity C, Impurity D |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~ 12% | N-oxide, Impurity E |
| Thermal (Solid) | Dry Heat | 48 hours | 80°C | ~ 5% | Impurity F |
| Photolytic (Solution) | ICH Q1B Light Source | 24 hours | Room Temp | ~ 10% | Impurity G |
Experimental Protocols
A general protocol for conducting forced degradation studies on this compound is provided below. This should be adapted based on the specific instrumentation and laboratory procedures.
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated analytical balance, pH meter, HPLC system with a UV/PDA detector, and a mass spectrometer.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a controlled temperature oven at 80°C.
-
Withdraw samples at appropriate time points, dissolve in a suitable solvent, and analyze.
-
-
Photolytic Degradation:
-
Expose a solution and the solid compound to a light source according to ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after a defined exposure period.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the amount of parent compound remaining and the percentage of degradation.
-
Characterize the major degradation products using LC-MS.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for the molecule.
References
- 1. biomedres.us [biomedres.us]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Scaling Up the Synthesis of N-Benzylpiperidine Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-benzylpiperidine intermediates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of N-benzylpiperidine synthesis, providing potential causes and recommended solutions.
Issue 1: Low Yield of N-Benzylpiperidine Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or HPLC to ensure it has gone to completion. - Increase Temperature: Gradually increase the reaction temperature, while monitoring for potential side product formation. - Optimize Stoichiometry: Ensure the correct molar ratios of piperidine derivative and benzylating agent are used. An excess of the piperidine starting material can sometimes drive the reaction to completion.[1] |
| Side Reactions | - Control Temperature: Exothermic reactions can lead to side product formation. Ensure adequate cooling and controlled addition of reagents to maintain the desired temperature range. - Choice of Base: The base used can influence the reaction outcome. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures, while stronger bases like sodium hydride (NaH) can be used at lower temperatures but may be less safe on a large scale.[1] Consider using a non-nucleophilic base like diisopropylethylamine (DIPEA). - Slow Addition of Alkylating Agent: Adding the benzyl halide slowly can help to minimize side reactions, such as the formation of quaternary ammonium salts from over-alkylation.[1] |
| Poor Quality of Starting Materials | - Verify Purity: Use analytical techniques (e.g., NMR, GC-MS) to confirm the purity of piperidine and benzyl halide starting materials. Impurities can interfere with the reaction. |
| Catalyst Deactivation (for reductive amination) | - Use Fresh Catalyst: Ensure the catalyst (e.g., Pd/C, Raney Nickel) is active. - Optimize Catalyst Loading: Use the appropriate catalyst loading for the scale of the reaction. |
Issue 2: Formation of Impurities, Including Over-Alkylation Products
| Potential Cause | Recommended Solution |
| Excess Benzylating Agent | - Stoichiometry Control: Use a slight excess of the piperidine derivative relative to the benzylating agent to minimize the formation of the quaternary ammonium salt.[1] |
| High Reaction Temperature | - Lower Reaction Temperature: Running the reaction at the lowest effective temperature can help to reduce the rate of side reactions. |
| Inefficient Mixing | - Improve Agitation: Ensure efficient mixing to maintain homogenous reaction conditions and prevent localized high concentrations of reagents, which can lead to side product formation. |
| Presence of Water | - Use Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can react with some reagents and lead to by-products. |
Issue 3: Difficulties with Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is an Oil | - Crystallization: If direct crystallization is difficult, consider converting the product to a salt (e.g., hydrochloride) which is often a crystalline solid and easier to purify by recrystallization. |
| Emulsion Formation During Workup | - Add Brine: Washing with a saturated sodium chloride solution can help to break emulsions. - Filter Through Celite: Passing the mixture through a pad of celite can sometimes help to break up emulsions. |
| Co-eluting Impurities in Chromatography | - Optimize Chromatography Conditions: Experiment with different solvent systems and stationary phases. - Alternative Purification Methods: Consider distillation (if the product is thermally stable) or salt formation and recrystallization. Industrial-scale purification often avoids column chromatography due to cost and scalability issues.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-benzylpiperidine intermediates on a large scale?
A1: The most common industrial methods include:
-
Direct N-alkylation: This involves the reaction of a piperidine derivative with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.[3]
-
Reductive Amination: This method involves reacting a piperidone with benzylamine in the presence of a reducing agent. This can be a one-pot reaction.
-
Reduction of a Pyridinium Salt: This involves the formation of an N-benzylpyridinium salt followed by reduction of the pyridine ring.[4]
Q2: How can I control the exothermicity of the N-benzylation reaction during scale-up?
A2: Controlling the exotherm is critical for safety and to minimize side product formation. Key strategies include:
-
Slow Addition of Reagents: Add the benzylating agent portion-wise or via a dropping funnel to control the rate of reaction and heat generation.
-
Efficient Cooling: Ensure the reactor has an adequate cooling system (e.g., jacketed vessel with a circulating coolant) to dissipate the heat generated.
-
Dilution: Running the reaction in a suitable solvent can help to absorb and dissipate the heat.
Q3: What are the key considerations when choosing a solvent for a large-scale N-benzylpiperidine synthesis?
A3: Solvent selection for industrial-scale synthesis should consider:
-
Safety: Avoid highly flammable or toxic solvents.
-
Cost and Availability: The solvent should be inexpensive and readily available in large quantities.
-
Reaction Compatibility: The solvent should not react with the reagents or products.
-
Product Solubility: The product should have appropriate solubility in the solvent to facilitate either reaction or crystallization.
-
Ease of Removal and Recovery: The solvent should be easily removable (e.g., by distillation) and ideally recyclable to improve the process economics.
Q4: How can I minimize the formation of the N,N-dibenzylpiperidinium salt (quaternary salt) impurity?
A4: The formation of the quaternary salt is a common issue resulting from over-alkylation. To minimize this:
-
Control Stoichiometry: Use the piperidine derivative in slight excess.[1]
-
Slow Addition of Benzyl Halide: This keeps the concentration of the alkylating agent low at any given time.[1]
-
Lower Reaction Temperature: This can help to favor the desired mono-alkylation.
Q5: What are the most effective methods for purifying N-benzylpiperidine intermediates on an industrial scale?
A5: While laboratory-scale purifications often rely on column chromatography, this is generally not feasible for large-scale production.[2] Industrial purification methods include:
-
Distillation: For thermally stable, liquid products.
-
Crystallization: This is a highly effective method for purifying solid products. It can be optimized by careful selection of solvents and control of cooling profiles.
-
Salt Formation and Recrystallization: Converting an oily or difficult-to-crystallize free base into a salt often yields a stable, crystalline solid that can be easily purified by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Piperidine Derivatives
| Parameter | Method 1: Direct Alkylation | Method 2: Reductive Amination |
| Starting Materials | Piperidine, Benzyl Halide | Piperidone, Benzylamine |
| Reagents | Base (e.g., K₂CO₃, NaH, DIPEA) | Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd/C) |
| Typical Solvents | Acetonitrile, DMF, Toluene | Dichloromethane, Methanol, THF |
| Temperature Range | 25 - 110 °C | 0 - 50 °C |
| Typical Yields | 70 - 95% | 80 - 98% |
| Key Challenges | Over-alkylation, exotherm control | Catalyst handling and cost |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-4-piperidone via Direct Alkylation
This protocol is a general guideline and may require optimization based on the specific substrate and scale.
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor with 4-piperidone hydrochloride and a suitable solvent (e.g., acetonitrile).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃), to the reactor. The amount of base should be sufficient to neutralize the hydrochloride salt and the acid generated during the reaction.
-
Temperature Control: Stir the mixture and bring it to the desired reaction temperature (e.g., 60-80 °C).
-
Reagent Addition: Slowly add benzyl chloride to the reaction mixture via a dropping funnel over a period of 1-2 hours. Monitor the internal temperature to control any exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure to obtain the crude N-benzyl-4-piperidone.
-
Purify the crude product by vacuum distillation or by converting it to a crystalline salt for recrystallization.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of N-benzyl-4-piperidone.
Caption: Troubleshooting decision tree for N-benzylpiperidine synthesis.
References
Technical Support Center: Refining Purification Methods for 4-Substituted Tetrahydropyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-substituted tetrahydropyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 4-substituted tetrahydropyridines?
A1: The most common and effective methods for purifying 4-substituted tetrahydropyridines include acid-base extraction, column chromatography, and recrystallization. The choice of method depends on the specific properties of the compound and the impurities present.
Q2: How do I choose between acid-base extraction and column chromatography?
A2: Acid-base extraction is a powerful technique for separating basic 4-substituted tetrahydropyridines from acidic, neutral, or non-basic impurities.[1][2][3][4] It is particularly useful for initial, large-scale purification. Column chromatography, on the other hand, offers higher resolution and is ideal for separating compounds with similar polarities or for achieving very high purity.[5][6]
Q3: My 4-substituted tetrahydropyridine is unstable on silica gel. What are my options?
A3: If your compound degrades on silica gel, you can try using a less acidic stationary phase like alumina or a deactivated silica gel.[6] Alternatively, techniques that do not rely on silica gel, such as acid-base extraction or recrystallization, should be considered.
Q4: Can I use recrystallization for all 4-substituted tetrahydropyridines?
A4: Recrystallization is an effective technique for obtaining highly pure crystalline solids. However, its success is dependent on finding a suitable solvent system in which the tetrahydropyridine derivative has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble or insoluble at all temperatures.[7]
Troubleshooting Guides
Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Low recovery of the tetrahydropyridine after extraction. | Incomplete protonation or deprotonation of the target compound. | Ensure the pH of the aqueous solution is sufficiently acidic (for extraction into the aqueous phase) or basic (for extraction into the organic phase) to fully convert the amine to its salt or free base form. Use a pH meter or indicator paper to verify. |
| Emulsion formation between the organic and aqueous layers. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. | |
| The compound is partially soluble in both phases. | Perform multiple extractions with smaller volumes of the extraction solvent to improve recovery. | |
| Product is contaminated with acidic or neutral impurities. | Inefficient washing of the organic layer. | After the initial extraction, wash the organic layer containing the purified free base with deionized water or brine to remove any residual salts or water-soluble impurities.[2] |
Column Chromatography
| Problem | Possible Cause | Solution |
| The compound does not move from the origin (streaking at the top). | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of methanol or ethyl acetate in a hexane/ethyl acetate system. |
| The compound runs with the solvent front. | The solvent system is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Poor separation of the desired compound from impurities. | Inappropriate solvent system or column packing. | Optimize the solvent system using thin-layer chromatography (TLC) first to achieve good separation (Rf values between 0.2 and 0.5). Ensure the column is packed uniformly without any cracks or channels. |
| The compound appears to be degrading on the column. | The silica gel is too acidic. | Use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina.[6] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification of a 4-Substituted Tetrahydropyridine
This protocol describes the purification of a basic 4-substituted tetrahydropyridine from a reaction mixture containing acidic and neutral impurities.
Materials:
-
Crude reaction mixture containing the 4-substituted tetrahydropyridine
-
Diethyl ether (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
pH indicator paper
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in diethyl ether.
-
Acidic Extraction: Transfer the ether solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated tetrahydropyridine salt will move to the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M HCl to ensure complete transfer of the basic product. Combine the aqueous extracts.
-
Washing: The remaining organic layer contains acidic and neutral impurities. This can be further processed if those compounds are also of interest.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10), confirmed with pH paper. The protonated tetrahydropyridine will be converted back to its free base and will likely precipitate or form an oily layer.
-
Back Extraction: Extract the basified aqueous solution with three portions of diethyl ether. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic extracts with brine to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Decant or filter the dried organic solution and evaporate the solvent under reduced pressure to yield the purified 4-substituted tetrahydropyridine.
Protocol 2: Flash Column Chromatography
This protocol outlines the purification of a 4-substituted tetrahydropyridine using flash column chromatography.
Materials:
-
Crude product containing the 4-substituted tetrahydropyridine
-
Silica gel (or other suitable stationary phase)
-
Appropriate solvent system (e.g., hexane/ethyl acetate with 0.1% triethylamine)
-
Chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Solvent System Selection: Determine an optimal solvent system using TLC. The ideal system will give the desired compound an Rf value of approximately 0.3 and show good separation from impurities.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen non-polar solvent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin elution with the selected solvent system, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to speed up the elution of more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combining and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-substituted tetrahydropyridine.
Data Presentation
Table 1: Comparison of Purification Methods for a Model 4-Substituted Tetrahydropyridine
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Time Required (hours) | Scale (mg) |
| Acid-Base Extraction | 65 | 90 | 85 | 1.5 | 1000 |
| Flash Chromatography | 65 | >98 | 70 | 4 | 500 |
| Recrystallization | 90 | >99 | 80 | 3 | 200 |
Note: These are representative values and can vary significantly based on the specific compound and impurities.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 4-substituted tetrahydropyridines.
Caption: A logical flowchart for troubleshooting common purification issues.
Caption: The principle of acid-base extraction for purifying 4-substituted tetrahydropyridines.
References
Validation & Comparative
A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various N-benzylpiperidine derivatives as inhibitors of Acetylcholinesterase (AChE), a key target in the therapeutic strategy for Alzheimer's disease. The information presented is collated from multiple peer-reviewed studies to support research and development in this critical area.
Introduction
N-benzylpiperidine derivatives have emerged as a promising class of Acetylcholinesterase inhibitors. Their structural scaffold is a key feature in the design of potent and selective inhibitors, with some derivatives showing comparable or even superior activity to marketed drugs. This guide summarizes the inhibitory activities of a range of N-benzylpiperidine compounds, details the experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected N-benzylpiperidine derivatives against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) | Reference |
| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | 0.057 | >100 | >1754 | [1] |
| 1-Benzyl-4-(2-isoindolin-2-ylethyl)piperidine | 0.023 | >100 | >4347 | [1] |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | 0.0057 | 7.13 | 1250 | [1] |
| 1-Benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | 0.41 | - | - | [2] |
| 1-Benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | 5.94 | - | - | [2] |
| Compound d5 (N-benzyl piperidine derivative) | 6.89 | - | - | [3] |
| Compound d10 (N-benzyl piperidine derivative) | 3.22 | - | - | [3] |
| Compound 19 (N-benzylpiperidine derivative) | 5.10 | 26.78 | 5.25 | [4] |
| Compound 4a (N-benzyl-piperidine derivative) | 2.08 | 7.41 | 3.56 | [5] |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) | 0.0012 | 41.6 | 34667 | [6] |
| 1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione (23) | - | 0.72 | - |
Note: "-" indicates data not available in the cited sources. The selectivity index is calculated as the ratio of BuChE IC50 to AChE IC50, with higher values indicating greater selectivity for AChE.
Experimental Protocols
Synthesis of N-Benzylpiperidine Derivatives
A general synthetic route for N-benzylpiperidine derivatives involves the reaction of a piperidine precursor with a benzyl halide or a related electrophile. The specific synthesis can vary depending on the desired substituents on the piperidine and benzyl rings. For instance, N-benzyl-4-piperidinecarboxaldehyde can be synthesized from 4-piperidinecarboxylic acid through a multi-step process involving esterification, N-alkylation, hydrolysis, amidation, dehydration, and reduction.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the N-benzylpiperidine derivatives is most commonly determined using the spectrophotometric method developed by Ellman et al.[2][7].
Principle: This assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at a specific wavelength (typically 405-412 nm). The rate of color development is proportional to the enzyme activity.
Procedure:
-
Reagent Preparation:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
DTNB solution (Ellman's reagent)
-
AChE enzyme solution
-
Test compound solutions at various concentrations.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add a phosphate buffer, the test compound solution, and the AChE enzyme solution.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI and DTNB solutions.
-
Measure the absorbance of the wells at regular intervals using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is determined from the change in absorbance over time.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Cholinergic Signaling Pathway in Alzheimer's Disease
Caption: Cholinergic signaling pathway and the mechanism of AChE inhibition.
Experimental Workflow for AChE Inhibitor Discovery
Caption: A typical workflow for the discovery and development of AChE inhibitors.
Logical Relationship of N-Benzylpiperidine Scaffolds
Caption: Structure-activity relationships of N-benzylpiperidine derivatives.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Identifying Possible AChE Inhibitors from Drug-like Molecules via Machine Learning and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Comparative In Vitro Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid as a Putative GABA_A Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro biological activity of the novel compound, (4-Benzyl-piperidin-1-yl)-acetic acid, against established modulators of the γ-aminobutyric acid type A (GABA_A) receptor. The GABA_A receptor is a principal inhibitory neurotransmitter receptor in the central nervous system and a key target for therapeutic agents used in treating anxiety, epilepsy, and sleep disorders.[1][2] This document outlines key experimental protocols and presents a comparative data structure for assessing the compound's potential efficacy and mechanism of action.
Comparative Performance Data
The following table summarizes hypothetical in vitro data for this compound compared to γ-aminobutyric acid (GABA), the endogenous agonist, and Diazepam, a well-characterized positive allosteric modulator. This data is illustrative of what would be generated in the described experimental protocols.
| Compound | Assay Type | Target/Subunit | Metric | Value (nM) |
| GABA (Endogenous Agonist) | Radioligand Binding Assay | GABA_A Receptor (α1β2γ2) | K_i | 250 |
| Two-Electrode Voltage Clamp | GABA_A Receptor (α1β2γ2) | EC_50 | 1,500 | |
| Diazepam (Positive Modulator) | Radioligand Binding Assay | GABA_A Receptor (α1β2γ2) | K_i | 25 |
| Two-Electrode Voltage Clamp | GABA_A Receptor (α1β2γ2) | EC_50 | 200 | |
| This compound | Radioligand Binding Assay | GABA_A Receptor (α1β2γ2) | K_i | 750 |
| Two-Electrode Voltage Clamp | GABA_A Receptor (α1β2γ2) | EC_50 | 5,000 |
Signaling Pathway and Experimental Workflow
The interaction of a ligand with the GABA_A receptor, a ligand-gated ion channel, initiates a signaling cascade that results in neuronal inhibition.[1][3] The following diagrams illustrate the canonical GABA_A signaling pathway and a typical experimental workflow for compound validation.
Caption: GABA_A Receptor Signaling Pathway.
Caption: In Vitro Validation Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key in vitro assays to characterize the interaction of this compound with the GABA_A receptor.
Radioligand Binding Assay
This assay determines the affinity of the test compound for the GABA_A receptor by measuring its ability to displace a radiolabeled ligand.[4][5]
Objective: To determine the binding affinity (K_i) of this compound to the GABA_A receptor.
Materials:
-
HEK293 cells stably expressing human α1β2γ2 GABA_A receptors.
-
Cell membrane preparation from the above cells.
-
[³H]Muscimol (radiolabeled agonist).
-
Unlabeled GABA (for determining non-specific binding).
-
Test compound: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize HEK293 cells expressing the receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times to remove endogenous GABA.[4]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]Muscimol, and varying concentrations of the test compound or unlabeled GABA.
-
Incubation: Incubate the mixture at 4°C for 60 minutes to allow binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[4]
-
Data Analysis: Plot the percentage of inhibition of [³H]Muscimol binding against the concentration of the test compound. Determine the IC_50 value (the concentration of test compound that inhibits 50% of specific binding). Calculate the K_i value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique measures the functional effect of the test compound on the ion channel activity of the GABA_A receptor expressed in Xenopus oocytes.[6][7]
Objective: To determine the functional potency (EC_50) and efficacy of this compound as a modulator of GABA_A receptor-mediated currents.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human α1, β2, and γ2 subunits of the GABA_A receptor.
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., ND96).
-
GABA and the test compound.
Protocol:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the α1, β2, and γ2 subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Compound Application: Perfuse the recording chamber with the recording solution. To determine the EC_50 of the test compound, apply increasing concentrations of this compound and measure the resulting current.
-
Modulatory Effect: To test for allosteric modulation, apply a low concentration of GABA (e.g., EC_10) to elicit a small baseline current. Then, co-apply the EC_10 concentration of GABA with varying concentrations of the test compound and measure the potentiation of the current.
-
Data Analysis: Normalize the current responses to the maximal response. Plot the normalized current against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC_50 and Hill coefficient.[8]
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of (4-Benzyl-piperidin-1-yl)-acetic Acid Analogues as GABA Uptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of (4-Benzyl-piperidin-1-yl)-acetic acid analogues, with a primary focus on their activity as inhibitors of Gamma-Aminobutyric Acid (GABA) transporters (GATs). GABA is the primary inhibitory neurotransmitter in the central nervous system, and modulation of its synaptic concentration through the inhibition of GATs is a key therapeutic strategy for various neurological disorders, including epilepsy.
Introduction to GABA Transporters and Their Inhibitors
GABA transporters are crucial membrane proteins that regulate GABAergic neurotransmission by re-uptaking GABA from the synaptic cleft into neurons and glial cells. Four subtypes of GABA transporters have been identified: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1). GAT1, predominantly found in neurons, is a major target for antiepileptic drugs.
The general structure of potent GAT1 inhibitors often consists of a cyclic amino acid moiety, such as nipecotic acid, which mimics GABA, and a lipophilic side chain that enhances blood-brain barrier penetration and binding affinity. The this compound scaffold represents a class of compounds that embodies these features, with the piperidine-1-yl-acetic acid portion serving as the GABA mimetic and the benzyl group providing the lipophilic character.
Structure-Activity Relationship (SAR) Analysis
The Piperidine-1-yl-acetic Acid Core
The piperidine-1-yl-acetic acid moiety is a critical component for recognition by the GABA transporter. It is believed to occupy the same binding site as GABA. Modifications to this core structure can significantly impact activity. For instance, the stereochemistry of substituents on the piperidine ring, if present, can influence subtype selectivity and potency.
The N-Benzyl Substituent
The benzyl group at the 1-position of the piperidine ring serves as a key lipophilic anchor, facilitating passage across the blood-brain barrier and interacting with a hydrophobic pocket within the transporter.
-
Substitution on the Benzyl Ring: Introduction of substituents on the aromatic ring of the benzyl group can modulate potency and selectivity. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), or electron-donating groups, like methoxy, at various positions (ortho, meta, para) can alter the electronic and steric properties of the molecule, leading to differential interactions with the transporter subtypes.
-
Replacement of the Benzyl Group: Replacing the benzyl group with other bulky, lipophilic moieties is a common strategy in the design of GAT inhibitors. For example, bi-aryl or hetero-aryl groups can be introduced to explore different binding interactions and improve pharmacokinetic properties.
The Acetic Acid Side Chain
The carboxylic acid group is essential for mimicking the carboxylate of GABA and is thought to interact with a positively charged residue in the transporter's binding site. Esterification of this group generally leads to a loss of activity, suggesting that a free carboxylate is crucial for binding.
Quantitative Data on Structurally Related GAT Inhibitors
To provide a quantitative perspective, the following table summarizes the inhibitory activities of selected N-substituted nipecotic acid and other piperidine-based GAT inhibitors. This data, gathered from various studies, helps to illustrate the SAR principles discussed above and can serve as a benchmark for the design of novel this compound analogues.
| Compound ID | Structure | GAT Subtype | IC50 (µM) | Reference |
| Tiagabine | N-(4,4-Di(3-methylthien-2-yl)but-3-en-1-yl)nipecotic acid | GAT1 | 0.07 | [1] |
| SKF 89976A | N-(4,4-Diphenyl-3-butenyl)nipecotic acid | GAT1 | 0.2 | [1] |
| NNC-711 | 1-(2-(((Diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid | GAT1 | 0.04 | [1] |
| (S)-SNAP-5114 | 1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)-(S)-nipecotic acid | GAT3/4 | GAT3: 17, GAT4: 5 | [1] |
Experimental Protocols
The following is a detailed methodology for a typical in vitro [³H]GABA uptake inhibition assay used to evaluate the potency of compounds like this compound analogues.
[³H]GABA Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells expressing a specific GABA transporter subtype.
Materials:
-
HEK-293 cells stably expressing the desired human or rodent GAT subtype (e.g., hGAT1, hGAT2, hGAT3, or hBGT1).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Poly-D-lysine coated 96-well cell culture plates.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
[³H]GABA (specific activity ~30-60 Ci/mmol).
-
Unlabeled GABA.
-
Test compounds (e.g., this compound analogues) dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Cell Seeding: Seed the GAT-expressing HEK-293 cells into poly-D-lysine coated 96-well plates at a density of approximately 40,000-60,000 cells per well. Culture the cells overnight at 37°C in a 5% CO₂ incubator.
-
Preparation of Assay Solutions:
-
Prepare a stock solution of [³H]GABA in assay buffer. The final concentration in the assay is typically around 10-50 nM.
-
Prepare serial dilutions of the test compounds in assay buffer. The final concentration range should be sufficient to generate a dose-response curve (e.g., 0.1 nM to 100 µM).
-
Prepare a solution of a known potent GAT inhibitor (e.g., tiagabine for GAT1) at a high concentration (e.g., 1 mM) to determine non-specific uptake.
-
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium from the wells and wash the cells once with pre-warmed assay buffer.
-
Add the assay buffer containing the desired concentration of the test compound or vehicle to the wells.
-
Initiate the uptake by adding the assay buffer containing [³H]GABA to each well.
-
Incubate the plate at room temperature (or 37°C) for a short period (typically 1-10 minutes) to ensure measurement of the initial rate of uptake.
-
-
Termination of Uptake:
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis agent) to each well.
-
Transfer the cell lysates to scintillation vials or a microplate compatible with a scintillation counter.
-
Add scintillation cocktail to each sample.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (CPM in the presence of a high concentration of a known inhibitor) from all other values.
-
Plot the percentage of specific [³H]GABA uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow for [³H]GABA Uptake Inhibition Assay
References
A Comparative Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid and Other Sigma Receptor Ligands for Researchers
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of (4-Benzyl-piperidin-1-yl)-acetic acid's close analog, N-(1-benzylpiperidin-4-yl)phenylacetamide, with other key sigma receptor ligands, supported by experimental data.
This guide provides a comprehensive comparison of N-(1-benzylpiperidin-4-yl)phenylacetamide, a close structural analog of this compound, with well-established sigma-1 and sigma-2 receptor ligands. Due to the limited availability of specific binding and functional data for this compound, this analog serves as a valuable proxy for understanding its potential interactions with sigma receptors. The comparison includes key binding affinity data and an overview of functional activities, alongside detailed experimental protocols and signaling pathway diagrams to support further research and drug development efforts.
Ligand Binding Affinity Comparison
The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the strength of the interaction. The following table summarizes the equilibrium inhibition constants (Ki) for N-(1-benzylpiperidin-4-yl)phenylacetamide and other standard sigma receptor ligands at both sigma-1 (σ1) and sigma-2 (σ2) receptors. Lower Ki values indicate higher binding affinity.
| Ligand | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90[1] | 240[1] | 61.5 |
| Haloperidol | ~2-6.5[2] | High Affinity | Non-selective |
| BD-1063 | 4.43 - 9[3][4] | 449[4] | ~50-102 |
| PRE-084 | 53.2 | >10,000 | ~188 |
| 1,3-di-o-tolylguanidine (DTG) | 35.5[5] | 39.9[5] | ~1.1 |
Note: Ki values can vary between different studies and experimental conditions.
N-(1-benzylpiperidin-4-yl)phenylacetamide demonstrates a high affinity and good selectivity for the sigma-1 receptor over the sigma-2 receptor[1]. Its profile is comparable to the selective sigma-1 antagonist BD-1063. In contrast, Haloperidol and DTG show less selectivity between the two receptor subtypes. PRE-084 exhibits a strong preference for the sigma-1 receptor.
Functional Activity Profile
While binding affinity indicates the strength of interaction, functional assays determine the biological response elicited by the ligand. Ligands can act as agonists (activating the receptor), antagonists (blocking the receptor), or inverse agonists (producing an effect opposite to an agonist).
Here is a summary of the known functional activities of the comparator ligands:
-
Haloperidol: While known as a dopamine D2 receptor antagonist, it also acts as a sigma-1 receptor antagonist and has been shown to be neuroprotective in certain cellular assays with an EC50 of 5.9 nM in a glutamate-induced cytotoxicity assay in HT-22 cells[2].
-
BD-1063: It is a potent and selective sigma-1 receptor antagonist[3].
-
PRE-084: This is a well-characterized selective sigma-1 receptor agonist with an IC50 of 44 nM in a sigma receptor assay[7]. It has been shown to be neuroprotective and to promote neurite growth[8].
-
1,3-di-o-tolylguanidine (DTG): DTG is a non-selective sigma receptor agonist[9].
Sigma Receptor Signaling Pathways
To understand the functional implications of ligand binding, it is crucial to consider the downstream signaling pathways of sigma receptors.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface[10][11]. Its activation can modulate a variety of signaling pathways, primarily through protein-protein interactions.
Caption: Sigma-1 receptor signaling cascade.
Upon ligand binding, the sigma-1 receptor can modulate intracellular calcium signaling by interacting with the inositol 1,4,5-trisphosphate (IP3) receptor[10]. It also interacts with various ion channels, thereby influencing neuronal excitability[12]. Activation of these pathways is often associated with neuroprotective effects.
Sigma-2 Receptor Signaling
The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is also located in the endoplasmic reticulum and is implicated in cholesterol homeostasis and cell proliferation[13][14].
Caption: Sigma-2 receptor signaling overview.
Sigma-2 receptor ligands can influence cell survival and proliferation, and in some cancer cells, can induce apoptosis[15]. The receptor is also known to modulate intracellular calcium signaling[13].
Experimental Protocols
Accurate and reproducible experimental data are the foundation of reliable drug comparison. Below are detailed methodologies for key assays used to characterize sigma receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.
Caption: Radioligand binding assay workflow.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the sigma receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.
-
Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1 or [³H]DTG with a sigma-1 masking agent for sigma-2), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs), although sigma receptors are not classical GPCRs, this assay can sometimes be adapted to measure functional activity.
Protocol:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay: In a 96-well plate, combine the membranes, GDP, the test compound at various concentrations, and initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.
Protocol:
-
Cell Culture: Plate cells expressing the sigma receptor of interest onto glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM) by incubating them in a solution containing the dye[16].
-
Imaging: Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Stimulation: Perfuse the cells with a buffer containing the test compound at various concentrations.
-
Data Acquisition: Record the changes in fluorescence intensity over time.
-
Data Analysis: Calculate the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes) to determine the intracellular calcium concentration. Plot the change in calcium concentration against the logarithm of the agonist concentration to determine the EC50 and Emax.
This guide provides a foundational comparison of N-(1-benzylpiperidin-4-yl)phenylacetamide with other key sigma receptor ligands. Further experimental investigation is necessary to fully elucidate the functional properties of this compound and its analogs to determine their full therapeutic potential.
References
- 1. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological evidence for the involvement of sigma sites in DTG-induced contralateral circling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labs.penchant.bio [labs.penchant.bio]
- 11. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 13. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 14. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Navigating the Selectivity Landscape of N-Benzylpiperidine Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of bioactive compounds is paramount for advancing safe and effective therapeutics. The N-benzylpiperidine (N-BP) scaffold is a prevalent structural motif in medicinal chemistry, lauded for its role in forging potent interactions with a variety of biological targets.[1] However, this versatility can also lead to off-target interactions, necessitating a thorough evaluation of a compound's selectivity. This guide provides a comparative overview of the cross-reactivity profiling of N-benzylpiperidine compounds, supported by experimental data and detailed methodologies, to aid in the selection and development of more precise molecular entities.
The N-benzylpiperidine motif is a key pharmacophore in numerous drugs, particularly those targeting the central nervous system (CNS). Its structural features allow it to engage in crucial cation-π interactions with target proteins, and it serves as a versatile scaffold for optimizing efficacy and physicochemical properties.[1] A notable example is Donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease, which features this core structure.[2][3][4][5] While highly effective at its primary target, the broader pharmacological profile of compounds containing this scaffold warrants careful investigation to mitigate potential adverse effects.
Primary Target Affinities of N-Benzylpiperidine Derivatives
The N-benzylpiperidine scaffold has been extensively utilized in the design of inhibitors for cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease research. The following table summarizes the inhibitory activities of a selection of N-benzylpiperidine derivatives against these primary targets.
| Compound ID | Modification | Primary Target | IC50 (µM) | Reference |
| Donepezil | Indanone-linked | AChE | 0.0067 | [5] |
| Compound 4a | N-benzyl-piperidine derivative | AChE | 2.08 | |
| BuChE | 7.41 | |||
| Compound d5 | N-benzyl piperidine derivative | HDAC | 0.17 | |
| AChE | 6.89 | |||
| Compound d10 | N-benzyl piperidine derivative | HDAC | 0.45 | |
| AChE | 3.22 |
Cross-Reactivity Profile: A Look at Off-Target Interactions
A recurring theme in the pharmacology of N-benzylpiperidine compounds is their interaction with sigma (σ) receptors. These receptors are involved in a variety of cellular functions and are considered important off-targets for many CNS-active drugs. The following table presents the binding affinities of several N-benzylpiperidine derivatives for σ1 and σ2 receptors, illustrating the potential for cross-reactivity.
| Compound ID | Linker Length (n) | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | σ1/σ2 Selectivity | Reference |
| Compound 1 | 0 | 29.2 | - | - | [8] |
| Compound 2 | 2 | 7.57 | - | - | [8] |
| Compound 3 | 3 | 2.97 | - | - | [8] |
| Compound 4 | 4 | 3.97 | - | - | [8] |
| Compound 5 | 2 | 1.45 | 420.5 | 290 | [8] |
| Compound 7 | 2 | 4.52 | 420.5 | 93 | [8] |
| Compound 1 | - | 3.2 | 105.6 | 33 | [9] |
| Compound 3 | - | 8.9 | 231.4 | 26 | [9] |
| Compound 2 | - | 24 | 1200 | 50 | [9] |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols for Cross-Reactivity Profiling
To ensure the reliability and reproducibility of cross-reactivity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the selectivity profiling of N-benzylpiperidine compounds.
Radioligand Binding Assays
Radioligand binding assays are a common method to determine the affinity of a test compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Radioligand: A specific radiolabeled ligand for the target receptor is used.
-
Incubation: The cell membranes, radioligand, and various concentrations of the test compound are incubated together to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Enzyme Inhibition Assays
Enzyme inhibition assays are used to measure the ability of a compound to interfere with the activity of a specific enzyme.
Objective: To determine the IC50 of a test compound for a target enzyme.
General Protocol (e.g., for Acetylcholinesterase):
-
Reagents: Prepare a solution of the enzyme (AChE), the substrate (e.g., acetylthiocholine), a chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB), and the test compound at various concentrations.
-
Reaction Initiation: The enzyme and test compound are pre-incubated, followed by the addition of the substrate to start the reaction.
-
Detection: The enzymatic reaction produces a colored product that can be measured spectrophotometrically over time.
-
Data Analysis: The rate of the reaction is calculated for each concentration of the test compound. The IC50 is determined by plotting the reaction rate as a function of the test compound concentration.
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in cross-reactivity profiling, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified signaling pathway.
Caption: A generalized workflow for in vitro cross-reactivity profiling.
Caption: A simplified diagram illustrating on-target versus off-target signaling.
Conclusion
The N-benzylpiperidine scaffold is a valuable tool in drug discovery, contributing to the development of potent therapeutic agents. However, a thorough understanding of the cross-reactivity profile of N-benzylpiperidine-containing compounds is crucial for mitigating potential off-target effects. As demonstrated by the affinity of some derivatives for sigma receptors, a comprehensive screening against a diverse panel of biological targets is a necessary step in the preclinical development of these compounds. By employing standardized experimental protocols and systematic profiling, researchers can make more informed decisions, leading to the development of safer and more selective medicines.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The acetylcholinesterase (AChE) inhibitor and anti-Alzheimer drug donepezil interacts with human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Studies of Piperidine-Based Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The piperidine scaffold is a "privileged" structural motif in medicinal chemistry, frequently found in a wide array of pharmaceuticals and natural alkaloids.[1] Its six-membered heterocyclic structure is adept at engaging with various biological targets, making it a cornerstone in the design of novel therapeutics, including treatments for cancer, Alzheimer's disease, and viral infections.[2][3][4] Molecular docking is a crucial computational technique that predicts the preferred orientation of a molecule when bound to a target protein, providing insights into binding affinity and interaction mechanisms.[5] This guide offers a comparative overview of recent docking studies on piperidine-based inhibitors, presenting key quantitative data and the experimental protocols used to generate them.
Performance Comparison of Piperidine-Based Inhibitors
Molecular docking studies provide valuable quantitative metrics, such as binding energy and inhibitory constants (IC50), to compare the potential efficacy of different inhibitors against a biological target. Lower binding energy values typically indicate a stronger and more stable interaction between the ligand and the protein's active site.
| Target Protein | Piperidine Derivative(s) | Docking Score / Binding Energy (kcal/mol) | Inhibitory Concentration (IC50) | Reference Drug / Score | PDB ID |
| SARS-CoV-2 Main Protease (Mpro) | Designed Piperidine Derivatives (P1-P8) | -5.9 to -7.3 | - | N3 inhibitor (-11.4) | 6LU7 |
| Pancreatic Lipase | 2,6-disubstituted piperidin-3-ol derivatives | Not specified for piperidines alone; best pyrrolidine derivative (Cmpd 12) was -8.24 | Cmpd 12: 0.143 mg/mL | Orlistat | 1LPS |
| Acetylcholinesterase (AChE) | Compound 5d (ortho-fluoro substituted benzamide derivative) | Not specified | 13 ± 2.1 nM | Donepezil (0.6 ± 0.05 µM) | Not Specified |
| HIV-1 Protease | Compound 22a ((R)-piperidine-3-carboxamide derivative) | Not specified | 3.61 nM | Darunavir (DRV) | Not Specified |
| Thymidine Phosphorylase | 18 Piperazine Analogs (structurally related to piperidines) | Not specified | 0.2 ± 0.01 to 42.20 µM | 7-Deazaxanthine (38.68 µM) | Not Specified |
Experimental Protocols in Molecular Docking
The accuracy and reliability of docking results are highly dependent on the methodology employed. Below are summaries of protocols used in recent studies on piperidine-based inhibitors.
Protocol 1: Docking Against SARS-CoV-2 Main Protease (Mpro)[2]
-
Software: Autodock Vina was used for the molecular docking study.[2]
-
Protein Preparation: The 3D crystal structure of SARS-CoV-2 Mpro (PDB ID: 6LU7) was obtained from the Protein Data Bank.[2] Water molecules and extra residues were removed using PyMOL, and the protein was prepared for docking using Autodock Tools.[2]
-
Ligand Preparation: The 3D structures of the designed piperidine derivatives were optimized using quantum chemical methods before docking.[2]
-
Docking Validation: To ensure the reliability of the docking protocol, the co-crystallized native ligand (N3 inhibitor) was redocked into the Mpro active site. The protocol was considered validated as the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose was less than 2.0 Å (1.86 Å).[2]
-
Analysis: The final docked conformations were evaluated based on their binding energy (kcal/mol) and the interactions formed with key amino acid residues in the protein's active site.[2]
Protocol 2: Docking Against Pancreatic Lipase[1]
-
Software: AutoDock 4.2 was utilized for the docking simulations.[1]
-
Protein Preparation: The X-ray crystal structure of pancreatic lipase (PDB ID: 1LPS) was retrieved from the Protein Data Bank.[1]
-
Ligand Preparation: Two piperidine derivatives and eleven pyrrolidine analogs were prepared for docking.[1]
-
Grid and Docking Parameters: A grid box was defined to encompass the active site of the enzyme. The genetic algorithm parameters were set to 100 runs, a population size of 150, and a maximum of 2,500,000 energy evaluations per run.[1]
-
Analysis: The results were clustered with a tolerance of 2.0 Å RMSD. The final evaluation was based on the binding structure, binding energy, and the potential interactions between the ligand and the crucial residues of the protein.[1]
Protocol 3: Docking Against Acetyl-CoA Carboxylase (ACC)[6]
-
Software: The Sybyl software package was used to carry out the molecular docking study.[6]
-
Binding Site Definition: The binding site for the study was defined based on the location of the co-crystallized inhibitor CP-640186 in the carboxyltransferase (CT) domain of human ACC.[6]
-
Analysis: The docked conformations of the synthesized piperidinylpiperidine derivatives were compared to the binding mode of the reference inhibitor CP-640186. The analysis focused on the docking score and key interactions, such as hydrogen bonds with residues like Glu-2230 and Gly-2162.[6]
Visualizing the Docking Workflow
A typical computational workflow for a comparative docking study involves several key stages, from target preparation to the analysis of potential lead compounds.
Caption: Workflow for a comparative molecular docking study.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of (4-Benzyl-piperidin-1-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of (4-Benzyl-piperidin-1-yl)-acetic acid, a key chemical entity in pharmaceutical research. The following sections detail the performance of common analytical techniques, supported by experimental data from analogous compounds, and provide standardized protocols for method validation.
Comparative Performance of Analytical Methods
The quantification of this compound in various matrices is achievable through several analytical techniques. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and robust methods. Below is a summary of their typical validation parameters, based on data from structurally related piperidine/piperazine compounds.
Table 1: Comparison of HPLC Method Performance
| Parameter | Piperidine (RP-HPLC-UV)[1] | Piperine (HPLC-UV)[2] |
| Linearity Range | 0.44 - 53.33 µg/mL | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9996 | 0.9999 |
| Limit of Detection (LOD) | 0.15 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.44 µg/mL | Not Reported |
| Accuracy (Recovery %) | 101.82% | 101.3% |
| Precision (RSD %) | 0.6% (Intra-day) | 0.38% (Repeatability) |
| Not Reported | 1.11% (Intermediate Precision) |
Table 2: Comparison of LC-MS/MS Method Performance for a Carboxylic Acid
Data presented here is for acetate, as a representative small carboxylic acid, to demonstrate the typical performance of LC-MS/MS.
| Parameter | Acetate (LC-MS/MS)[3] |
| Linearity Range | 0.4 - 25 µg/mL |
| Correlation Coefficient (r²) | 0.9999 |
| Limit of Detection (LOD) | 0.06 µg/mL |
| Limit of Quantification (LOQ) | 0.18 µg/mL |
| Accuracy (Recovery %) | 101 - 102% |
| Precision (RSD %) | < 5% (Intra- and Inter-day) |
Experimental Protocols
Detailed below are standardized protocols for the validation of both HPLC-UV and LC-MS/MS methods for the quantification of this compound.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Chromatographic Conditions:
-
HPLC System: Agilent 1260 HPLC System or equivalent[4].
-
Column: Phenomenex Kinetex C18, 2.6 µm, 4.6 x 50 mm[4].
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: Start with 5% B, increasing to 95% B over 10 minutes[4].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C[1].
-
Detection Wavelength: 214 nm, 254 nm, and 300 nm to determine the optimal wavelength[4].
-
Injection Volume: 10 µL.
2. Validation Parameters:
-
Specificity: Analyze blank matrix, and matrix spiked with this compound and potential impurities to ensure no interferences at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of this compound in a relevant solvent (e.g., methanol-water mixture). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Analyze samples with known concentrations of the analyte at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicates of a sample at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Chromatographic and Mass Spectrometric Conditions:
-
LC System: Agilent 1290 Infinity II LC system or equivalent[5].
-
Column: Waters BEH C18, 2.0 x 50 mm, 1.7-µm particles[6].
-
Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Agilent Triple Quadrupole LC/MS (G6470A) with Electrospray Ionization (ESI)[5].
-
Ionization Mode: Positive or negative, to be optimized for the analyte.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and suitable product ions.
2. Validation Parameters:
-
Specificity and Selectivity: Analyze blank biological matrix to ensure no endogenous interferences at the MRM transition of the analyte and internal standard.
-
Linearity: Prepare a calibration curve using at least six non-zero concentrations in the biological matrix. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (RSD) should be ≤ 15% (≤ 20% for LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in the post-extraction spiked matrix with the response in a neat solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the logical flow of the analytical method validation process, from initial planning to final assessment.
Caption: Logical workflow for analytical method validation.
References
- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. agilent.com [agilent.com]
- 6. rsc.org [rsc.org]
A Comparative Guide to the Antimitotic Activity of N-benzyl Piperidin-4-one Oxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimitotic activity of various N-benzyl piperidin-4-one oxime derivatives based on available experimental data. The information is intended to assist researchers in understanding the structure-activity relationships and potential of these compounds as anticancer agents.
Quantitative Data Summary
The antimitotic and cytotoxic activities of N-benzyl piperidin-4-one oxime derivatives have been evaluated using different assays and cell lines. The following table summarizes the key quantitative data from various studies. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions.
| Compound | Assay | Cell Line / Organism | Activity Metric | Result | Reference |
| N-Benzyl piperidin 4-one oxime | Allium cepa root assay | Allium cepa | Mitotic Index | Dose-dependent decrease | [1][2][3] |
| 1-benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime | MTT Assay | HeLa (Human Cervical Carcinoma) | IC50 | 13.88 µM | [4] |
| Derivative 7h (a 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivative) | MTT Assay | A549 (Lung Cancer), HCT-116 (Colon Cancer), MCF-7 (Breast Cancer) | Cytotoxicity | Potent and selective | [5] |
| Cell Cycle Analysis | Cancer cells | Cell Cycle Arrest | G2/M phase | [5] | |
| Tubulin Polymerization Assay | Inhibition | Prevents tubulin polymerization | [5] | ||
| Compound 47 (a N-(piperidine-4-yl)benzamide derivative) | Antitumor Activity Assay | HepG2 (Hepatocarcinoma) | IC50 | 0.25 µM | [6] |
| Western Blot | HepG2 | Protein Expression | Inhibited cyclin B1, p-Rb; Enhanced p21, p53, Rb, p-AMPK | [6] | |
| Flow Cytometry | HepG2 | Cell Cycle Arrest | p53/p21-dependent pathway | [6] | |
| Compound 10ec (a (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugate) | MTT Assay | BT-474 (Breast Cancer) | IC50 | 0.99 ± 0.01 μM | [7] |
| Tubulin Polymerization Assay | Inhibition | Binds to the colchicine binding site of tubulin | [7] | ||
| Flow Cytometry | BT-474 | Cell Cycle Arrest | Sub-G1 and G2/M phase | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols cited in the studies of N-benzyl piperidin-4-one oxime derivatives.
Allium cepa Antimitotic Assay
This assay is a classic, simple, and reliable method for evaluating the antimitotic and genotoxic effects of chemical compounds.
-
Bulb Preparation: Healthy onion (Allium cepa) bulbs are grown in the dark in distilled water for 48-72 hours to allow root growth.
-
Treatment: Once the roots reach a certain length (e.g., 2-3 cm), the bulbs are transferred to solutions containing different concentrations of the test compound (N-benzyl piperidin-4-one oxime) for a specified duration. A control group is maintained in distilled water.
-
Root Tip Fixation: After the treatment period, the root tips are excised and fixed in a suitable fixative (e.g., Carnoy's fixative) for 24 hours.
-
Hydrolysis and Staining: The fixed root tips are hydrolyzed with dilute hydrochloric acid and then stained with a chromosome-specific stain like acetocarmine or Feulgen stain.
-
Microscopic Analysis: The stained root tips are squashed on a microscope slide and observed under a light microscope. The number of cells in different stages of mitosis (prophase, metaphase, anaphase, telophase) and interphase are counted.
-
Mitotic Index Calculation: The mitotic index (MI) is calculated as the ratio of the number of dividing cells to the total number of cells observed. A decrease in the MI compared to the control indicates antimitotic activity.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa, A549, HCT-116, MCF-7) are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the N-benzyl piperidin-4-one oxime derivatives for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or an acidified isopropanol solution.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
IC50 Determination: The absorbance values are used to calculate the percentage of cell viability at each compound concentration. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the assembly of tubulin into microtubules.
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., GTP-containing buffer), and the test compound at various concentrations. Control reactions are run with a known inhibitor (e.g., nocodazole) and a known stabilizer (e.g., paclitaxel).
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution. This change is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls. Inhibition of polymerization suggests that the compound acts as an anti-tubulin agent.
Visualizations
Experimental Workflow for Evaluating Antimitotic Activity
The following diagram illustrates a typical workflow for the synthesis and evaluation of the antimitotic potential of novel N-benzyl piperidin-4-one oxime derivatives.
Caption: Workflow for antimitotic drug discovery.
Proposed Mechanism of Action
While the precise signaling pathways for all derivatives are not fully elucidated, a common mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Antimitotic mechanism of action.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Quantitative Structure-Activity Relationship of N-(1-benzylpiperidin-4-yl)phenylacetamides as Sigma Receptor Ligands
This guide provides a detailed comparison of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, focusing on their quantitative structure-activity relationships (QSAR) as ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The data and protocols presented are compiled from key research in the field, offering insights for researchers and professionals in drug development.
Quantitative Data Summary
The binding affinities of various substituted N-(1-benzylpiperidin-4-yl)phenylacetamide analogues for sigma-1 and sigma-2 receptors are summarized below. These compounds were evaluated for their potential as selective sigma-1 receptor ligands. The unsubstituted parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, serves as the baseline for comparison, exhibiting high affinity and selectivity for the sigma-1 receptor.[1][2][3][4]
| Compound | Substitution on Phenylacetamide Ring | σ₁ Receptor Affinity (Ki, nM) | σ₂ Receptor Affinity (Ki, nM) | Selectivity (σ₂/σ₁) |
| 1 | Unsubstituted | 3.90 | 240 | 61.5 |
| 11 | 2-Fluoro | 3.56 | 667 | 187.4 |
| - | 3-Substituted Analogues (general) | Higher Affinity | Higher Affinity | Variable |
| - | Halogen Substituted Analogues (general) | Similar Affinity | Increased Affinity | Decreased |
| - | Electron-Donating Group (OH, OMe, NH₂) Substituted Analogues (general) | Moderate Affinity | Weak or Negligible Affinity | Increased |
Note: Specific Ki values for all analogues are not publicly available in the abstracts. The table reflects the general trends and specific data points found in the cited literature.
Key Structure-Activity Relationship Insights
The QSAR studies reveal several key trends regarding the substitution on the phenylacetamide aromatic ring:[1][2][4]
-
Positional Influence : Substitutions at the 3-position of the phenylacetamide ring generally result in higher affinity for both sigma-1 and sigma-2 receptors compared to substitutions at the 2- or 4-positions.[1][2][4] The selectivity for sigma-1 receptors follows the trend of 3 > 2 ≈ 4 for several substituted analogues.[1][2][4]
-
Halogen Substitution : The introduction of halogen atoms on the aromatic ring tends to maintain high affinity for sigma-1 receptors while increasing affinity for sigma-2 receptors, thus reducing selectivity.[1][2][4]
-
Electron-Donating Groups : Substituents such as hydroxyl (OH), methoxy (OMe), or amine (NH₂) lead to compounds with moderate affinity for sigma-1 receptors but significantly weaker or negligible affinity for sigma-2 receptors.[1][2][4]
-
High Selectivity : The 2-fluoro substituted analogue was identified as the most selective ligand for the sigma-1 receptor among the tested compounds.[1][2][4]
-
Dopamine Receptor Affinity : Importantly, key compounds, including the unsubstituted parent and several analogues, showed no significant affinity for dopamine D2 and D3 receptors (IC50 > 10,000 nM), highlighting their specificity for sigma receptors.[1][2][4]
-
Arylacetamide Analogues : Replacing the phenyl ring of the phenylacetamide moiety with other aromatic systems like thiophene, naphthyl, or indole does not significantly affect sigma-1 receptor affinity.[5][6] However, replacement with imidazole or pyridyl rings leads to a substantial loss in affinity.[5][6]
Experimental Protocols
The following is a generalized experimental protocol for determining the binding affinity of the synthesized compounds at sigma-1 and sigma-2 receptors, based on standard methodologies described in the literature.
Sigma Receptor Binding Assays
-
Objective : To determine the in vitro binding affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors.
-
Materials :
-
Guinea pig brain membrane homogenates (for sigma-1).
-
Rat liver membrane homogenates (for sigma-2).
-
Radioligands: (+)-[³H]pentazocine for sigma-1 and [³H]DTG in the presence of unlabeled (+)-pentazocine to block sigma-1 sites for sigma-2.
-
Test compounds (N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives).
-
Haloperidol as a non-selective sigma ligand for determining non-specific binding.
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure :
-
Membrane Preparation : Prepare crude membrane homogenates from guinea pig brains and rat livers.
-
Competitive Binding Assay :
-
Incubate the membrane homogenates with a fixed concentration of the respective radioligand and varying concentrations of the test compounds.
-
For non-specific binding determination, a high concentration of haloperidol is added to a parallel set of tubes.
-
-
Incubation : Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 120 minutes).
-
Filtration : Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Washing : Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement : Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate the logical relationships in the QSAR of N-(1-benzylpiperidin-4-yl)phenylacetamides and a typical experimental workflow.
Caption: QSAR of N-(1-benzylpiperidin-4-yl)phenylacetamides.
Caption: Workflow for Sigma Receptor Binding Assay.
References
- 1. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (4-Benzyl-piperidin-1-yl)-acetic acid: A Comprehensive Guide
For Immediate Reference: A Step-by-Step Disposal Protocol for Researchers
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of (4-Benzyl-piperidin-1-yl)-acetic acid, a compound utilized by researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its constituent functional groups—piperidine and carboxylic acid—and data from structurally similar compounds.
Hazard Assessment and Safety Precautions
This compound is a substituted piperidine derivative. Piperidine itself is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage. The acetic acid moiety suggests that the compound may have corrosive properties. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including but not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. For solid spills, carefully sweep up the material to avoid dust generation.
-
Collection: Place the contained material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: The collected waste must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is that it should not be disposed of down the drain or in regular trash.[1][2][3] It must be treated as hazardous waste and disposed of through a licensed environmental waste management company.
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is generally suitable.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Labeling:
-
The waste container must be clearly labeled with the full chemical name: "this compound".
-
Include hazard pictograms as appropriate based on the known hazards of similar compounds (e.g., corrosive, toxic, flammable).
-
Indicate the date of waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with all available information about the compound.
-
Quantitative Data Summary
The following table summarizes key data extrapolated from related compounds, which should be considered for the safe handling and disposal of this compound.
| Parameter | Value/Information (Based on Related Compounds) | Source(s) |
| Toxicity | Harmful if swallowed. Toxic in contact with skin or if inhaled. | [5] |
| Corrosivity | Causes severe skin burns and eye damage. | [5] |
| Flammability | Assumed to be a combustible liquid. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [4] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols: Not Applicable
As this document pertains to disposal procedures, detailed experimental protocols for synthesis or use are not included.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: The information provided is based on the chemical properties of similar compounds due to the unavailability of a specific Safety Data Sheet for this compound. Always consult with your institution's Environmental Health and Safety department for guidance specific to your location and circumstances. Final disposal must be carried out in compliance with all applicable local, regional, and national regulations.
References
Personal protective equipment for handling (4-Benzyl-piperidin-1-yl)-acetic acid
This guide provides crucial safety, handling, and disposal information for (4-Benzyl-piperidin-1-yl)-acetic acid, tailored for researchers and drug development professionals. The following procedures are based on established safety protocols for handling piperidine derivatives and carboxylic acids.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The guidance provided is based on the known hazards of structurally similar compounds, such as piperidine and its derivatives, and general laboratory safety principles. Users must conduct a thorough risk assessment before beginning any work.
Hazard Assessment and Personal Protective Equipment (PPE)
Given its chemical structure, this compound should be handled with care. Piperidine derivatives can be toxic and corrosive, while acidic compounds can cause skin and eye irritation. Engineering controls, such as a chemical fume hood, should be the primary method of exposure control.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Best Practices |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][2][3] | Protects against splashes and airborne particles. A face shield may be required for larger quantities or splash-prone operations. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves for integrity before use.[4] Change gloves immediately if contaminated. Consult the manufacturer's data for breakthrough times. |
| Body Protection | Laboratory coat. Flame-retardant, antistatic protective clothing for larger quantities. | Wear appropriate protective clothing to prevent skin exposure.[1][5] Contaminated clothing should not be allowed out of the workplace and must be decontaminated before reuse.[1] |
| Respiratory Protection | Not typically required with adequate engineering controls (e.g., fume hood). | If aerosols or dusts are generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3] |
Operational Plan: Safe Handling Protocol
Location: All handling should occur inside a certified chemical fume hood to ensure adequate ventilation.[2] Workstations should be equipped with an accessible eye wash station and safety shower.[1][3]
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Confirm that safety equipment (eyewash, shower, fire extinguisher) is accessible and operational.
-
Don the required PPE as specified in Table 1.
-
-
Handling the Compound:
-
Post-Handling:
Disposal Plan: Waste Management and Spill Response
Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.
Waste Disposal Protocol:
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated secondary containment area away from incompatible materials.
-
Disposal: Dispose of the contents and container through an approved waste disposal plant, adhering to all local, regional, and national regulations.[1][5][6] Do not allow the product to enter drains or surface water.[2][5][6][7]
Emergency Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: Remove all sources of ignition.[1]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, silica gel, acid binder) to contain the substance.[3][7] Sweep or scoop up the material and place it into a suitable container for disposal.[2]
-
Decontaminate: Clean the affected area thoroughly.
-
Ventilate: Ensure the area is well-ventilated.[7]
Safety Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
